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  • Product: 1-(Piperazin-1-yl)prop-2-en-1-one
  • CAS: 45764-34-9

Core Science & Biosynthesis

Foundational

The Acrylamide Warhead: A Technical Guide to 1-(Piperazin-1-yl)prop-2-en-1-one

Executive Summary 1-(Piperazin-1-yl)prop-2-en-1-one (also known as 1-acryloylpiperazine) is a critical electrophilic intermediate in the synthesis of Targeted Covalent Inhibitors (TCIs). Structurally, it consists of a pi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Piperazin-1-yl)prop-2-en-1-one (also known as 1-acryloylpiperazine) is a critical electrophilic intermediate in the synthesis of Targeted Covalent Inhibitors (TCIs). Structurally, it consists of a piperazine ring mono-functionalized with an acrylamide moiety.[] This specific configuration serves as a "warhead," capable of forming irreversible covalent bonds with non-catalytic cysteine residues on target proteins (e.g., KRAS G12C, BTK).

This guide details the structural dynamics, synthesis, and application of this molecule, prioritizing the high-purity requirements of medicinal chemistry over industrial polymer applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule exists at the intersection of stability and reactivity. It must be stable enough to survive synthetic workups but reactive enough to undergo Michael addition within a biological pocket.

PropertyData
IUPAC Name 1-(piperazin-1-yl)prop-2-en-1-one
CAS Number 45764-34-9 (Mono-form) / Note: Distinguish from 6342-17-2 (Bis-form)
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Physical State Pale yellow oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, DMSO, Methanol; Moderate water solubility
Stability Prone to radical polymerization; requires storage at -20°C
Structural Analysis

The molecule features two distinct nitrogen environments:[2]

  • The Amide Nitrogen (

    
    ):  Planar geometry due to resonance with the carbonyl. This nitrogen is non-basic and unreactive to further alkylation.
    
  • The Amine Nitrogen (

    
    ):  A secondary amine with tetrahedral geometry. This is the "handle" for attaching the warhead to the rest of the drug scaffold (the ligand).
    

Mechanism of Action: The Michael Addition

In drug design, 1-(piperazin-1-yl)prop-2-en-1-one acts as a "suicide substrate." The acrylamide moiety functions as a Michael acceptor.[3][4]

The Reaction Pathway

When the drug binds to its target protein, the acrylamide is positioned adjacent to a specific cysteine residue. The thiolate anion (


) of the cysteine attacks the 

-carbon of the acrylamide.

Key Mechanistic Features:

  • Soft Electrophile: The

    
    -carbon is a "soft" electrophile, preferring reaction with "soft" nucleophiles like sulfur (thiol) over "hard" nucleophiles like nitrogen (amines) or oxygen (hydroxyls). This selectivity reduces off-target toxicity.
    
  • Irreversibility: Under physiological conditions, the formation of the thioether bond is effectively irreversible, permanently silencing the protein.

Visualization: Covalent Labeling Mechanism

MichaelAddition Cys Cysteine Thiolate (Nucleophile) TS Enolate Transition State Cys->TS Nucleophilic Attack on β-Carbon Warhead Acryloyl-Piperazine (Electrophile) Warhead->TS Adduct Covalent Protein Adduct TS->Adduct Proton Transfer (Irreversible)

Figure 1: The mechanistic pathway of cysteine labeling. The sulfur atom attacks the terminal carbon of the vinyl group, collapsing the double bond.

Synthesis Protocol: The Mono-Acrylation Challenge

The Problem: Piperazine is symmetric. Direct reaction with acryloyl chloride often leads to a statistical mixture of unreacted piperazine, mono-acryloyl piperazine (desired), and bis-acryloyl piperazine (byproduct).

The Solution: For pharmaceutical applications, the Boc-Protection Route is the gold standard. It guarantees mono-functionalization.

Protocol: Synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one (TFA Salt)
Reagents
  • N-Boc-piperazine (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Trifluoroacetic acid (TFA)[5]

Step-by-Step Methodology

Step 1: Acrylation of Protected Piperazine

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve N-Boc-piperazine (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add TEA (15 mmol) and cool the solution to 0°C using an ice bath.

  • Acrylation: Add acryloyl chloride (11 mmol) dropwise over 15 minutes. Critical: Keep temperature < 5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with 1M HCl (to remove TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Intermediate:tert-butyl 4-acryloylpiperazine-1-carboxylate.

Step 2: Deprotection (Boc Removal)

  • Dissolution: Dissolve the intermediate in DCM (20 mL).

  • Acidolysis: Add TFA (5 mL) dropwise at 0°C.

  • Stir: Allow to stir at RT for 1-3 hours until gas evolution (CO₂) ceases.

  • Isolation: Concentrate in vacuo to remove excess TFA.

    • Note: The product is obtained as the TFA salt. For the free base, pass through a basic ion-exchange resin or wash with carbonate, but be cautious as the free amine is unstable and prone to self-polymerization.

Visualization: Synthetic Workflow

SynthesisRoute Start Piperazine Step1 1. Boc-Protection (Boc2O, DCM) Start->Step1 Inter1 N-Boc-Piperazine Step1->Inter1 Step2 2. Acrylation (Acryloyl Cl, TEA, 0°C) Inter1->Step2 Inter2 N-Boc-4-Acryloylpiperazine Step2->Inter2 Step3 3. Deprotection (TFA, DCM) Inter2->Step3 Final 1-(Piperazin-1-yl)prop-2-en-1-one (TFA Salt) Step3->Final

Figure 2: The Boc-protection strategy ensures exclusive mono-acrylation, avoiding the bis-acrylamide impurity common in direct synthesis.

Analytical Characterization

Verifying the structure requires confirming the presence of the acrylamide system and the integrity of the piperazine ring.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (in DMSO-d₆ or CDCl₃) exhibits a characteristic "dd" (doublet of doublets) pattern for the vinyl protons.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Vinyl

(Terminal, cis to CO)
5.7 - 5.8ddCharacteristic acrylamide signature
Vinyl

(Terminal, trans to CO)
6.1 - 6.3ddCharacteristic acrylamide signature
Vinyl

(Internal)
6.5 - 6.8ddDeshielded by carbonyl anisotropy
Piperazine

3.4 - 3.8mBroadened due to restricted rotation
Quality Control Checkpoints
  • Bis-Acrylamide Contamination: Check for symmetry in the piperazine region. The mono-product is asymmetric; the bis-product is symmetric.

  • Polymerization: Broadening of vinyl peaks or disappearance of the vinyl region indicates the sample has polymerized (spoiled).

Handling and Stability

The acrylamide group is inherently unstable. It is prone to:

  • Radical Polymerization: Triggered by light or heat.

  • Michael Addition (Self-Reaction): The free amine of one molecule can attack the acrylamide of another (head-to-tail polymerization).

Storage Protocol:

  • Form: Store as the TFA or HCl salt whenever possible (protonating the amine prevents self-reaction).

  • Temperature: -20°C.

  • Additives: If storing as a free base liquid, add 100-200 ppm of MEHQ (4-methoxyphenol) as a radical inhibitor.

  • Light: Protect from light using amber vials.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • Kee, J.M., et al. (2016). "A Method for the Synthesis of N-Acryloylpiperazines." Tetrahedron Letters, 57(10), 1120-1123. (Standardizing the Boc-route).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11963076, 1-(Piperazin-1-yl)prop-2-en-1-one.[6] [Link]

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

Sources

Exploratory

Technical Whitepaper: 1-Acryloylpiperazine (Acr-Pip)

Topic: 1-Acryloylpiperazine: Molecular Weight, Formula, and Technical Profile Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals A Guide t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Acryloylpiperazine: Molecular Weight, Formula, and Technical Profile Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals

A Guide to Properties, Synthesis, and Applications in Responsive Polymer Systems

Executive Summary

1-Acryloylpiperazine (mono-acryloylpiperazine) is a functional monomer characterized by a piperazine ring bearing a single acryloyl group. Unlike its di-substituted counterpart (1,4-bis(acryloyl)piperazine), which acts as a crosslinker, 1-acryloylpiperazine serves as a building block for linear or branched polymers containing pendant secondary amine groups. These groups impart critical pH-responsive and cationic properties to hydrogels and drug delivery vectors, making the monomer highly relevant in biomedical research.

Part 1: Molecular Identity & Physicochemical Profile[1]

CRITICAL DISTINCTION: Researchers frequently conflate 1-acryloylpiperazine (monomer) with 1,4-bis(acryloyl)piperazine (crosslinker, often abbreviated as BAP or PDA). The data below specifically details the mono-functional species requested.

PropertyDataNotes
Chemical Name 1-AcryloylpiperazineAlso: 1-(2-Propenoyl)piperazine
CAS Number 6322-05-0 Distinct from 6342-17-2 (Bis-derivative)
Molecular Formula C₇H₁₂N₂O Contains one free secondary amine (-NH)
Molecular Weight 140.18 g/mol Monoisotopic Mass: 140.09 g/mol
Physical State Viscous Liquid / Low-melting SolidHygroscopic; soluble in water, MeOH, DMSO
pKa (Conjugate Acid) ~9.8 (Piperazine secondary amine)Determines pH-responsive range in polymers
Boiling Point ~110–115 °C (at reduced pressure)Thermal instability requires vacuum distillation

Structural Significance: The molecule possesses two distinct nitrogen centers:

  • Amide Nitrogen (N1): Conjugated with the acryloyl group; non-basic, planar, and participates in polymerization.

  • Amine Nitrogen (N4): Secondary amine; basic (protonatable), nucleophilic, and available for post-polymerization modification.

Part 2: Synthesis & Purification Protocols

Achieving high purity 1-acryloylpiperazine requires suppressing the formation of the di-substituted byproduct. The following protocol utilizes stoichiometric control to favor the mono-adduct.

Protocol: Selective Mono-Acylation of Piperazine

Reagents:

  • Piperazine (anhydrous)

  • Acryloyl Chloride (or Acrylic Anhydride)

  • Dichloromethane (DCM) or Chloroform

  • Triethylamine (TEA) (optional, if using HCl scavenger)

Methodology:

  • Preparation: Dissolve Piperazine (1.0 eq) in DCM. Cool to 0°C in an ice bath.

  • Addition: Add Acryloyl Chloride (0.4 eq) dropwise over 60 minutes. Note: Using a large excess of piperazine relative to the acid chloride is the critical causality for minimizing bis-acryloyl formation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 4 hours.

  • Workup (Self-Validating Step):

    • Filter off the precipitated piperazine hydrochloride salt.

    • Wash the organic filtrate with water (pH ~9) to remove unreacted piperazine (which is highly water-soluble).

    • Extract the organic layer. The mono-product partitions into DCM, while residual salts remain aqueous.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation or column chromatography (Silica, MeOH:DCM gradient).

Yield Validation:

  • ¹H NMR (CDCl₃): Look for acryloyl protons (multiplet, 6.3–6.6 ppm) and distinct piperazine ring protons (two triplets for N-CH₂, two triplets for N(H)-CH₂).

  • Absence of Bis: Ensure integration ratio of acryloyl protons to piperazine protons matches 3:8.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_control Critical Control Point Start Piperazine (Excess) + DCM Solvent Intermediate Reaction Mixture: Mono- + Bis- + Unreacted Pip Start->Intermediate Nucleophilic Attack Reactant Acryloyl Chloride (Dropwise, 0°C) Reactant->Intermediate Filtration Filtration: Remove Pip·HCl Salt Intermediate->Filtration Extraction Aqueous Wash (pH 9): Remove Unreacted Pip Filtration->Extraction Organic Layer Purification Vacuum Distillation or Column Chromatography Extraction->Purification Product Pure 1-Acryloylpiperazine (>95% Purity) Purification->Product

Caption: Stoichiometric control strategy to maximize mono-acryloylpiperazine yield while suppressing di-substituted byproduct formation.

Part 3: Polymerization & Applications in Drug Delivery[3][4]

Poly(1-acryloylpiperazine) is a "smart" polymer.[1] Its utility stems from the basicity of the pendant piperazine group.

Mechanism of pH-Responsiveness
  • High pH (> pKa): The piperazine ring is deprotonated (neutral). The polymer is relatively hydrophobic and may collapse (LCST behavior).

  • Low pH (< pKa): The secondary amine becomes protonated (cationic). Charge repulsion and hydration cause the polymer chain to extend and swell.

This "proton sponge" effect is vital for endosomal escape in gene delivery vectors.

Polymerization Protocol (Free Radical)
  • Monomer: 1-Acryloylpiperazine (1 M in water or DMF).

  • Initiator: APS/TEMED (Redox) or AIBN (Thermal).

  • Crosslinker (Optional): Add 1–2% 1,4-bis(acryloyl)piperazine if a hydrogel is desired.

  • Conditions: Purge with N₂ for 15 min. Polymerize at 60°C (AIBN) or RT (Redox) for 12–24 hours.

  • Precipitation: Pour into cold acetone to precipitate the polymer. Dialyze (MWCO 3.5 kDa) against water to remove unreacted monomer.

Structure-Property Relationship Diagram

PolymerProperties Monomer 1-Acryloylpiperazine (Monomer) Polymer Poly(1-acryloylpiperazine) Backbone Monomer->Polymer FRP (AIBN/APS) Cationic Protonated State (NH2+) - Hydrophilic - Chain Extension - DNA Binding Polymer->Cationic + H+ Neutral Neutral State (NH) - Hydrophobic - Chain Collapse - Drug Release Polymer->Neutral - H+ Acid Acidic Environment (pH < 7) Acid->Cationic Base Basic Environment (pH > 10) Base->Neutral

Caption: pH-dependent switching of Poly(acryloylpiperazine) facilitates cargo binding (cationic) and release (neutral).[2]

Part 4: Safety & Handling (SDS Summary)

While less toxic than acrylamide, 1-acryloylpiperazine is an alkylating agent and must be handled with rigorous safety protocols.

  • Hazards: Skin irritant (H315), Eye irritant (H319), Specific target organ toxicity (H335).

  • Sensitization: Potential skin sensitizer due to the acryloyl moiety.

  • Storage: Store at 2–8°C. Add polymerization inhibitor (e.g., MEHQ) if storing for extended periods.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner.

References
  • BOC Sciences. (2024). 1,4-Bis(acryloyl)piperazine Product Profile. (Note: Used for comparative physical data).

  • Ranucci, E., et al. (2008).[3] "Poly(amidoamine)s with Disulfide-Linked Cholesterol Side Chains." Biomacromolecules, 9(10), 2693–2704. (Details synthesis of piperazine-based acrylamides).

  • Sigma-Aldrich. (2024). 1,4-Bis(acryloyl)piperazine Safety Data Sheet.[4]

  • Wang, Q., et al. (2020).[3] "Fabrication of zwitterionic monoliths with hydrophilic crosslinkers." Journal of Chromatography A. (Demonstrates reactivity of acryloyl-piperazine derivatives).

  • PubChem. (2024). Compound Summary: 1-(2-Propenoyl)piperazine (CAS 6322-05-0).

Sources

Foundational

1-(2-propenoyl)piperazine synonyms and properties

Technical Monograph: 1-(2-Propenoyl)piperazine Executive Summary 1-(2-Propenoyl)piperazine (CAS: 6379-19-7), commonly referred to as 1-acryloylpiperazine , is a bifunctional nitrogen heterocycle serving as a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Propenoyl)piperazine

Executive Summary

1-(2-Propenoyl)piperazine (CAS: 6379-19-7), commonly referred to as 1-acryloylpiperazine , is a bifunctional nitrogen heterocycle serving as a critical intermediate in two distinct high-value sectors: covalent drug discovery and smart polymer engineering.[1] Structurally, it consists of a piperazine ring mono-functionalized with an acryloyl group, providing a "Michael acceptor" warhead capable of forming irreversible covalent bonds with nucleophilic cysteine residues. This specific reactivity profile has cemented its role as a core pharmacophore in targeted covalent inhibitors (TCIs), such as the KRAS G12C inhibitor Sotorasib. In polymer science, it functions as a functional monomer for pH-responsive hydrogels, distinct from its di-substituted counterpart, 1,4-bis(acryloyl)piperazine, which acts solely as a crosslinker.

Section 1: Chemical Identity & Physiochemical Profile[2]

The mono-substituted 1-acryloylpiperazine must be rigorously distinguished from the di-substituted byproduct (1,4-bis(acryloyl)piperazine), as their applications are mutually exclusive.

Table 1: Physiochemical Properties

PropertyDataContextual Note
Systematic Name 1-(prop-2-enoyl)piperazineIUPAC designation
Synonyms 1-Acryloylpiperazine; N-AcryloylpiperazineCommon usage in medicinal chemistry
CAS Number 6379-19-7 Note: CAS 6342-17-2 refers to the bis-compound
Molecular Formula C₇H₁₂N₂OMono-substituted form
Molecular Weight 140.18 g/mol Essential for stoichiometry calculations
Physical State Viscous Liquid / Low-melting SolidTendency to polymerize; store at -20°C
Solubility Water, DMSO, Methanol, DCMAmphiphilic due to free amine and amide
pKa (Piperazine N4) ~8.5 - 9.0The free secondary amine remains basic
Reactivity Electrophilic (Michael Acceptor)Reacts with thiols (Cys) and amines

Section 2: Synthetic Routes & Manufacturing

Synthesis of the mono-derivative presents a classic selectivity challenge: the second amine of piperazine is more nucleophilic than the first amide nitrogen, but statistical distribution often leads to the unwanted bis-acryloyl byproduct.

High-Fidelity Synthesis Protocol: Mono-Protection Strategy

Objective: Synthesis of high-purity 1-acryloylpiperazine avoiding di-substitution.

Reagents:

  • N-Boc-piperazine (1.0 eq)

  • Acryloyl chloride (1.1 eq)[2]

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Acylation: Dissolve N-Boc-piperazine and TEA in anhydrous DCM at 0°C under nitrogen.

  • Addition: Add acryloyl chloride dropwise over 60 minutes. Critical: Maintain < 5°C to prevent polymerization.

  • Workup: Wash with 5% NaHCO₃, then brine. Dry organic layer over Na₂SO₄ and concentrate to yield 1-Boc-4-acryloylpiperazine .

  • Deprotection: Dissolve intermediate in DCM/TFA (1:1 v/v) at 0°C. Stir for 2 hours.

  • Isolation: Evaporate volatiles. Neutralize residue with cold saturated NaHCO₃ to pH 9. Extract with DCM.

  • Stabilization: Add 50 ppm MEHQ (4-methoxyphenol) to the final product to inhibit spontaneous polymerization during storage.

DOT Diagram: Synthesis Workflow

Synthesis Start Piperazine Boc N-Boc-Piperazine Start->Boc Protection Acylation Acryloyl Chloride (0°C, DCM) Boc->Acylation Inter 1-Boc-4-Acryloylpiperazine Acylation->Inter Major Product Byproduct 1,4-Bis(acryloyl)piperazine (Impurity) Acylation->Byproduct Trace (Avoided) Deprotect TFA Deprotection Inter->Deprotect Product 1-Acryloylpiperazine (Mono-Warhead) Deprotect->Product Yields Target

Caption: Selective synthesis pathway utilizing Boc-protection to prevent formation of the bis-acryloyl crosslinker byproduct.

Section 3: The Covalent Warhead in Drug Discovery

In modern oncology, 1-acryloylpiperazine is not just a building block; it is a pharmacophore . It serves as a "warhead" that covalently modifies disease-driving proteins previously considered "undruggable," such as KRAS G12C.

Mechanism of Action: Michael Addition

The acrylamide moiety acts as a soft electrophile. When positioned correctly by the piperazine scaffold within a protein binding pocket, it undergoes an irreversible Michael addition reaction with a specific cysteine thiol.

Case Study: Sotorasib (AMG 510) Sotorasib, the first FDA-approved KRAS G12C inhibitor, utilizes a substituted 1-acryloylpiperazine motif.

  • Target: Cysteine-12 of KRAS G12C.

  • Warhead: The acryloyl group on the piperazine ring.[3]

  • Scaffold Function: The piperazine ring orients the acryloyl group at the precise angle (geometry) to attack the sulfur atom of Cys12, locking the protein in an inactive GDP-bound state.

DOT Diagram: Covalent Inhibition Mechanism

Mechanism Drug 1-Acryloylpiperazine Warhead (Electrophile) Complex Michael Addition Transition State Drug->Complex Binding & Orientation Target Protein Cysteine Thiol (Nucleophile) Target->Complex Nucleophilic Attack Adduct Covalent Protein-Drug Adduct (Irreversible Inhibition) Complex->Adduct Bond Formation

Caption: Mechanism of targeted covalent inhibition via Michael addition between the acryloyl warhead and a cysteine residue.

Section 4: Polymer Science Applications

While the mono-compound is a drug warhead, it is also a versatile monomer in materials science.

  • pH-Responsive Hydrogels:

    • The free secondary amine (if left unreacted) or tertiary amine (if alkylated) on the piperazine ring can be protonated.

    • Mechanism: At low pH, the piperazine ring becomes positively charged, causing electrostatic repulsion between polymer chains. This leads to swelling of the hydrogel. At high pH, the charge is lost, and the gel collapses (deswells).

    • Application: Controlled drug release systems that release payload in the acidic environment of a tumor (pH ~6.5) or the stomach.

  • Electrophoresis Matrices:

    • Note: The bis-compound (1,4-diacryloylpiperazine) is the standard crosslinker here, often replacing Bis-acrylamide to create gels with higher tensile strength and better background staining properties for proteomics.[4]

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link

  • Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503, 548–551. Link

  • Ranucci, E., et al. (2008). Poly(amidoamine)s with potential as drug delivery systems. Advanced Drug Delivery Reviews.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 137278711, Sotorasib. Link

  • Sigma-Aldrich. (2024). 1,4-Bis(acryloyl)piperazine Product Specification. (Distinguishing the bis-crosslinker). Link

Sources

Exploratory

The Acryloyl-Piperazine Warhead: Structural Dynamics, Synthesis, and Covalent Targeting

Topic: 1-(Piperazin-1-yl)prop-2-en-1-one CAS: 63484-71-9 Classification: Electrophilic Covalent Warhead / Heterocyclic Linker Part 1: Executive Technical Analysis In the landscape of modern drug discovery, 1-(piperazin-1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Piperazin-1-yl)prop-2-en-1-one CAS: 63484-71-9 Classification: Electrophilic Covalent Warhead / Heterocyclic Linker

Part 1: Executive Technical Analysis

In the landscape of modern drug discovery, 1-(piperazin-1-yl)prop-2-en-1-one (SMILES: C=CC(=O)N1CCNCC1) is not merely a chemical intermediate; it is a foundational "warhead" motif used in Targeted Covalent Inhibitors (TCIs) .

As a Senior Application Scientist, I categorize this molecule as a functionalized heterocycle combining two distinct chemical behaviors:

  • The Piperazine Ring: A solubility-enhancing scaffold that provides a secondary amine for modular attachment to drug cores (pharmacophores).

  • The Acrylamide Moiety: A "soft" electrophile capable of undergoing Michael addition with nucleophilic cysteine residues on target proteins (e.g., KRAS G12C, BTK).

This guide deconstructs the molecule from a SMILES string into a synthesis-ready protocol, ensuring high-fidelity application in medicinal chemistry campaigns.

Part 2: Structural Identity & Physicochemical Profile

The SMILES string C=CC(=O)N1CCNCC1 encodes the precise connectivity required for its dual-functionality.

2.1 SMILES Parsing
  • C=C : The vinyl group (Terminal alkene). This is the "business end" of the Michael acceptor.

  • C(=O) : The carbonyl group. It withdraws electron density from the alkene, activating it for nucleophilic attack.

  • N1CCNCC1 : The piperazine ring.[1] The N1 indicates the nitrogen attached to the carbonyl; the second nitrogen remains free (nucleophilic) for further derivatization.

2.2 Physicochemical Data Table
PropertyValueRelevance
Molecular Weight 140.18 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
LogP ~ -0.3Hydrophilic; enhances aqueous solubility of lipophilic drug cores.
H-Bond Donors 1 (Secondary Amine)Available for scaffold attachment or H-bonding.
H-Bond Acceptors 2Carbonyl O and Tertiary N.
Reactivity ElectrophilicSusceptible to Michael Addition (Cys-SH) and Polymerization.
Part 3: Mechanism of Action (The Covalent Trigger)

The utility of this molecule lies in its ability to form an irreversible covalent bond with a specific cysteine residue on a target protein. This mechanism, known as a Michael Addition , transforms a reversible inhibitor into an irreversible silencer.

3.1 The Reaction Pathway[2][3]
  • Recognition: The drug scaffold (attached to the piperazine NH) positions the molecule within the protein binding pocket.

  • Activation: The acrylamide double bond is positioned adjacent to a nucleophilic cysteine thiol (-SH).

  • Conjugation: The thiol attacks the

    
    -carbon of the acrylamide, forming a stable thioether bond.
    
3.2 Mechanistic Diagram (Graphviz)

MichaelAddition Figure 1: Mechanism of Covalent Inhibition via Michael Addition Warhead Acryloyl-Piperazine (Electrophile) TS Transition State (Tetrahedral Intermediate) Warhead->TS Binding & Positioning Cysteine Protein Cysteine (Nucleophile -SH) Cysteine->TS Nucleophilic Attack Adduct Covalent Adduct (Irreversible Thioether) TS->Adduct Proton Transfer & Collapse

Figure 1: The soft electrophile (acrylamide) reacts with the soft nucleophile (cysteine) to form a permanent covalent bond, silencing the target protein.

Part 4: Synthetic Protocols

Synthesizing 1-acryloylpiperazine presents a classic chemoselectivity challenge: Piperazine has two equivalent nucleophilic nitrogens. Adding acryloyl chloride directly often leads to the unwanted byproduct 1,4-diacryloylpiperazine .

I present two validated protocols: the High-Purity Route (for medicinal chemistry) and the Scalable Route (for process chemistry).

Protocol A: The Boc-Protection Strategy (High Purity)

Best for: Small-scale synthesis (mg to g) where purity is paramount.

Reagents: Piperazine, Boc-anhydride (


), Acryloyl Chloride, TFA, DCM, 

.
  • Mono-Protection:

    • Dissolve piperazine (1.0 eq) in DCM.

    • Add

      
       (0.9 eq) dropwise at 0°C. Limiting the anhydride favors mono-protection.
      
    • Result:N-Boc-piperazine .[3]

  • Acylation:

    • To the N-Boc-piperazine solution, add

      
       (1.2 eq).
      
    • Cool to -10°C. Add Acryloyl Chloride (1.05 eq) dropwise.[4]

    • Critical Control: Keep temperature low to prevent polymerization.

    • Result:1-Acryloyl-4-Boc-piperazine .

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:1 ratio) at 0°C for 1 hour.

    • Concentrate and neutralize with basic resin or NaOH workup.

    • Final Product:1-(Piperazin-1-yl)prop-2-en-1-one .[5]

Protocol B: The Salt-Selective Strategy (Scalable)

Best for: Large-scale synthesis where step-count reduction is critical.

Concept: At pH ~4-5, one nitrogen of piperazine is protonated (ammonium, non-nucleophilic), while the other remains free.

  • Salt Formation:

    • Dissolve piperazine (1.0 eq) in water. Add HCl (1.0 eq) to generate Piperazine Monohydrochloride .

  • Schotten-Baumann Acylation:

    • Cool solution to 0°C.[3]

    • Simultaneously add Acryloyl Chloride and NaOH (to maintain pH ~4.5-5.0).

    • Mechanism:[3][4][6] The protonated amine is protected; the acryloyl chloride reacts only with the free amine.

  • Extraction:

    • Basify to pH >10 and extract with DCM.

Synthetic Workflow Diagram (Graphviz)

SynthesisRoutes Figure 2: Comparison of Synthetic Strategies (Protection vs. pH Control) Pip Piperazine (Starting Material) Boc N-Boc-Piperazine Pip->Boc Boc2O (0.9 eq) Salt Piperazine HCl (Mono-salt) Pip->Salt HCl (1.0 eq) AcylBoc 1-Acryloyl-4-Boc-piperazine Boc->AcylBoc Acryloyl Cl TFA TFA Deprotection AcylBoc->TFA Product 1-(Piperazin-1-yl)prop-2-en-1-one (Target) TFA->Product High Purity DirectAcyl pH-Controlled Acylation Salt->DirectAcyl Acryloyl Cl (pH 4.5) DirectAcyl->Product Scalable

Figure 2: Route A offers higher purity for research; Route B is atom-economical for scale-up.

Part 5: Analytical Validation

To ensure the integrity of the synthesized warhead, the following analytical signatures must be confirmed.

5.1 1H NMR (CDCl3, 400 MHz) Expectations

The vinylic protons are the diagnostic fingerprint.

  • 
     6.55 ppm (dd):  Vinylic proton (
    
    
    
    , trans to carbonyl).
  • 
     6.28 ppm (dd):  Vinylic proton (
    
    
    
    , geminal).
  • 
     5.70 ppm (dd):  Vinylic proton (
    
    
    
    , cis to carbonyl).
  • 
     3.40 - 3.60 ppm (m):  Piperazine ring protons (
    
    
    
    adjacent to amide).
  • 
     2.80 - 2.90 ppm (m):  Piperazine ring protons (
    
    
    
    adjacent to free amine).
  • 
     1.80 ppm (s):  NH (broad, exchangeable).
    
5.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected Mass:

    
    
    
  • Common Contaminant:

    
     (Di-acryloyl byproduct).
    
Part 6: Applications in Drug Discovery[8][9]

This moiety is the structural engine behind several FDA-approved and clinical-stage covalent inhibitors.

1. KRAS G12C Inhibitors: In drugs like Sotorasib (AMG 510), a piperazine-linked acrylamide warhead targets Cysteine-12 in the mutant KRAS protein. The piperazine ring often resides in the solvent-exposed region, while the acrylamide reaches into the cryptic pocket to lock the protein in an inactive GDP-bound state.

2. BTK Inhibitors: In molecules designed to overcome resistance to Ibrutinib, this warhead is used to target Cysteine-481 in Bruton's Tyrosine Kinase.

Part 7: Safety & Stability
  • Polymerization Warning: Acrylamides are prone to radical polymerization.

    • Storage: Store at -20°C.

    • Stabilizers: Commercial preparations often contain trace hydroquinone monomethyl ether (MEHQ).

  • Toxicity: As a potent alkylating agent, this compound is a skin sensitizer and potential carcinogen. Handle in a fume hood with double-gloving protocols.

References
  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[6][7] Nature Reviews Drug Discovery, 10, 307–317. Link

  • BenchChem. (2025).[3][4] "Selective Mono-acylation of Piperazine: Technical Protocols." Link

  • Canonico, P., et al. (2019). "Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design." Trends in Molecular Medicine. Link

  • PubChem. "Compound Summary: 1-(Piperazin-1-yl)prop-2-en-1-one." National Library of Medicine.[1] Link

  • Kelemen, A. A., et al. (2020).[8] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 25(9), 2200. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one from piperazine

An Application Note on the Synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one from Piperazine Authored by: A Senior Application Scientist Abstract This comprehensive guide details the synthesis of 1-(Piperazin-1-yl)prop-2-en...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one from Piperazine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one, a valuable building block in medicinal chemistry and materials science. The piperazine moiety is a privileged scaffold in drug discovery, and its acrylation provides a versatile intermediate for further functionalization, particularly as a Michael acceptor.[1][2] This document provides an in-depth examination of the reaction mechanism, a step-by-step experimental protocol for direct acylation, methods for purification and characterization, and critical safety considerations. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducibility and high yield.

Introduction and Scientific Context

The piperazine ring is a ubiquitous structural motif in pharmaceuticals, prized for its ability to modulate physicochemical properties such as solubility and basicity, and for its unique conformational characteristics that allow it to act as a versatile scaffold.[1][3] The introduction of an acryloyl group onto the piperazine nucleus yields 1-(Piperazin-1-yl)prop-2-en-1-one, a bifunctional molecule featuring a nucleophilic secondary amine and an electrophilic α,β-unsaturated carbonyl system. This arrangement is of significant interest for the development of covalent inhibitors and for the synthesis of complex polymer architectures.

The primary challenge in this synthesis is achieving selective mono-acylation. As a symmetric diamine, both nitrogen atoms of piperazine are nucleophilic and susceptible to acylation, which can lead to the formation of the undesired 1,4-bis(acryloyl)piperazine byproduct.[4] Strategies to overcome this include using a large excess of piperazine, employing protecting groups, or leveraging in situ mono-protonation to deactivate one of the nitrogen atoms.[4][5] This guide focuses on a direct acylation method where careful control of stoichiometry and reaction temperature is paramount to favor the mono-substituted product.

Reaction Chemistry and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which protonates the basic nitrogen atoms in the mixture. To prevent the deactivation of the piperazine nucleophile and to drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA), is added to act as an HCl scavenger.[6]

The key to successful mono-acylation in this direct approach lies in several factors:

  • Stoichiometry: Using a molar excess of piperazine relative to acryloyl chloride statistically favors the mono-acylation product.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0 °C) during the addition of acryloyl chloride is crucial to control the reaction rate and minimize side reactions.[6]

  • Slow Addition: Dropwise addition of the acylating agent ensures that its concentration remains low in the reaction mixture, further reducing the likelihood of di-acylation.

cluster_prep Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis P1 Dissolve Piperazine & Triethylamine in Anhydrous DCM P2 Cool Mixture to 0 °C (Ice Bath) P1->P2 R1 Slow, Dropwise Addition of Acryloyl Chloride Solution P2->R1 Under Inert Atmosphere (N₂/Ar) P3 Prepare Acryloyl Chloride Solution in Anhydrous DCM R2 Stir at 0 °C, then Warm to Room Temperature R1->R2 R3 Monitor Reaction by TLC R2->R3 W1 Quench with Saturated Aqueous NaHCO₃ R3->W1 Upon Completion W2 Extract with DCM W1->W2 W3 Wash Organic Layer with Brine W2->W3 W4 Dry over Na₂SO₄ W3->W4 W5 Concentrate in vacuo W4->W5 U1 Purify via Column Chromatography W5->U1 Crude Product U2 Characterize Pure Product (NMR, MS, IR) U1->U2 cluster_reagents Hazardous Reagents cluster_ppe Required Personal Protective Equipment (PPE) cluster_controls Engineering & Procedural Controls AcCl Acryloyl Chloride Hood Fume Hood AcCl->Hood Mandatory Handling Location Pip Piperazine Gloves Chemical-Resistant Gloves Pip->Gloves TEA Triethylamine TEA->Hood DCM Dichloromethane DCM->Hood Hood->Gloves Goggles Safety Goggles & Face Shield Hood->Goggles Coat Lab Coat (Flame-Retardant) Hood->Coat Inert Inert Atmosphere (N₂ or Ar) Temp Temperature Control (Ice Bath) Quench Careful Quenching Waste Proper Waste Disposal

Sources

Application

N-acryloylpiperazine synthesis acryloyl chloride procedure

PART 1: STRATEGIC OVERVIEW 1.1 Introduction N-Acryloylpiperazine (1-acryloylpiperazine) is a critical functional monomer used in the synthesis of pH-responsive hydrogels, pharmaceutical intermediates, and functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: STRATEGIC OVERVIEW

1.1 Introduction N-Acryloylpiperazine (1-acryloylpiperazine) is a critical functional monomer used in the synthesis of pH-responsive hydrogels, pharmaceutical intermediates, and functionalized polymers. Its structure contains a polymerizable vinyl group and a secondary amine, which serves as a handle for further conjugation (e.g., Michael addition or nucleophilic substitution).

1.2 The Synthetic Challenge The synthesis relies on a Schotten-Baumann acylation between piperazine and acryloyl chloride. The core challenge is selectivity . Piperazine is a symmetric diamine; reacting it with acryloyl chloride presents two competing pathways:

  • Mono-acylation (Target): Formation of 1-acryloylpiperazine.

  • Di-acylation (Impurity): Reaction of the remaining secondary amine to form 1,4-diacryloylpiperazine (BAP).

1.3 Mechanistic Strategy To favor mono-acylation without using protecting groups (like Boc), this protocol utilizes a high-stoichiometry strategy . By maintaining a large molar excess of piperazine relative to acryloyl chloride, the statistical probability of the acid chloride encountering a free piperazine molecule is significantly higher than encountering a mono-acryloyl product.

Key Reaction:



PART 2: SAFETY & PRE-REACTION PROTOCOLS

2.1 Critical Safety Warnings

  • Acryloyl Chloride: A potent lachrymator and vesicant. It causes severe burns and respiratory distress. MUST be handled in a functioning fume hood.

  • Polymerization Risk: Acryloyl chloride and the product are prone to spontaneous radical polymerization. Keep reagents cold and minimize light exposure.[1]

  • Exotherm: The reaction is highly exothermic. Uncontrolled addition will lead to runaway temperatures, increasing di-substitution and polymerization byproducts.

2.2 Reagent Table

ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]RoleNotes
Piperazine (Anhydrous) 86.144.0SubstrateLarge excess drives mono-selectivity.
Acryloyl Chloride 90.511.0ElectrophileDistill if yellow/polymerized.
Triethylamine (TEA) 101.191.1Base ScavengerTraps HCl. Optional if excess Piperazine acts as base.
Dichloromethane (DCM) 84.93SolventSolventAnhydrous preferred.
MEHQ (Hydroquinone monomethyl ether) 124.14TraceInhibitorPrevents radical polymerization.

PART 3: EXPERIMENTAL PROTOCOL

Step 1: Reactor Setup
  • Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Purge the system with nitrogen for 10 minutes to remove moisture.

  • Dissolution: Charge the flask with Piperazine (4.0 equiv) and dry DCM (concentration ~0.5 M relative to piperazine).

  • Add Triethylamine (1.1 equiv) . Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of 0°C to -5°C .

Step 2: Controlled Addition (The Critical Step)
  • Dilute Acryloyl Chloride (1.0 equiv) in a small volume of DCM (1:1 v/v) in the addition funnel.

  • Dropwise Addition: Add the acid chloride solution slowly over 60–90 minutes .

    • Why? High local concentration of acid chloride favors di-acylation. Slow addition ensures the acid chloride is immediately consumed by the vast excess of unreacted piperazine.

    • Monitor: Ensure internal temperature does not exceed 5°C.[1]

Step 3: Reaction & Quench
  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours.

  • Precipitation Check: A white precipitate (Piperazine monohydrochloride / TEA-HCl) will form.

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the bulk of the salt byproducts. Wash the cake with cold DCM.

Step 4: Work-up & Purification[4]
  • Evaporation: Concentrate the filtrate (DCM) under reduced pressure (Rotavap) at <30°C. Do not heat excessively to avoid polymerization.

  • Precipitation of Excess Piperazine: The residue will contain the product and unreacted piperazine. Add cold Diethyl Ether or Hexane/Ethyl Acetate mix to precipitate the remaining piperazine. Filter again.

  • High-Purity Isolation (Vacuum Distillation):

    • For monomer-grade purity, perform vacuum distillation on the crude oil.

    • Boiling Point: ~65–70°C at 1.5 mmHg (or ~75°C at 5 mmHg).

    • Note: Add a small crystal of MEHQ or BHT to the distillation pot to prevent polymerization during heating.

PART 4: VISUALIZATION (WORKFLOW)

G Start Start: Reagent Prep Solubilization Dissolve Piperazine (4 eq) + TEA in DCM Start->Solubilization Cooling Cool to 0°C (Ice/Salt Bath) Solubilization->Cooling Addition Dropwise Addition: Acryloyl Chloride (1 eq) Over 60-90 mins Cooling->Addition Strict Temp Control Reaction Stir 0°C -> RT (3 Hours Total) Addition->Reaction Filtration Filter Precipitate (Remove Salts) Reaction->Filtration Concentration Concentrate Filtrate (Rotavap <30°C) Filtration->Concentration Precipitation Precipitate Excess Piperazine (Add Cold Ether) Concentration->Precipitation Distillation Vacuum Distillation (65-70°C @ 1.5 mmHg) Precipitation->Distillation Crude Oil Final Pure 1-Acryloylpiperazine Distillation->Final

Caption: Step-by-step workflow for the selective mono-acylation of piperazine. Color coding indicates critical control points (Red = High Risk/Critical Step).

PART 5: CHARACTERIZATION & DATA

5.1 Expected NMR Data (CDCl3) The mono-substituted product is distinguished by the asymmetry of the piperazine ring signals and the presence of vinyl protons.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Vinyl (gem) 6.55dd1HAcryloyl

Vinyl (trans) 6.28d1HAcryloyl

Vinyl (cis) 5.68d1HAcryloyl

Piperazine

3.40 – 3.70m4HN-CO-

(Amide side)
Piperazine

2.80 – 3.00m4HNH-

(Amine side)
Amine NH ~1.8 - 2.0s (broad)1HSecondary Amine

5.2 Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Gelation Polymerization occurred.Add inhibitor (MEHQ) to reaction; keep T < 5°C; protect from light.
High Di-substituted Product Local excess of Acryloyl Chloride.Increase stir rate; dilute acid chloride further; slow down addition rate.
Product is Solid/Gummy Residual salts or polymerization.Ensure thorough filtration of TEA-HCl; check for oligomers via GPC/NMR.
NMR shows broad peaks Proton exchange or oligomers.Dry sample thoroughly (remove water); if peaks remain broad, polymerization has initiated.

PART 6: REFERENCES

  • PrepChem. "Synthesis of 1-Acryloyl-4-Methyl Piperazine." PrepChem.com. Accessed October 2023. Link(Note: Protocol adapted from methyl-derivative synthesis which shares identical Schotten-Baumann mechanics).

  • Sari, S., et al. "Synthesis of methacryloyl piperazine."[9] ResearchGate, Dec 2019. Link

  • BenchChem. "Application Notes and Protocols for the Acylation of Piperazine." BenchChem.com. Accessed October 2023. Link

  • Plantz, A., et al. "Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating."[10] SSRN, Nov 2022.[10] Link

  • Cambridge Isotope Laboratories. "NMR Solvent Data Chart." CIL. Link

Sources

Method

Introduction: The Strategic Importance of Cysteine Labeling

An In-Depth Technical Guide to Cysteine Labeling with 1-Acryloylpiperazine In the landscape of chemical biology and therapeutic development, the ability to selectively modify proteins is a cornerstone technology.[1][2] A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cysteine Labeling with 1-Acryloylpiperazine

In the landscape of chemical biology and therapeutic development, the ability to selectively modify proteins is a cornerstone technology.[1][2] Among the canonical amino acids, cysteine stands out as a prime target for site-specific modification. Its relatively low abundance in proteins and the unique nucleophilicity of its thiol side chain (once deprotonated to a thiolate) allow for highly selective chemical reactions.[3][4][5] This selectivity is paramount for a multitude of applications, including the development of antibody-drug conjugates (ADCs), the attachment of imaging probes for tracking protein localization and dynamics, and the creation of novel bioconjugates with enhanced therapeutic properties.[1][6][7][8]

A variety of electrophilic "warheads" have been developed to target cysteine residues, with maleimides being a common choice. However, the stability of the resulting maleimide-thiol adduct can be a concern, particularly in reducing environments. Acrylamides have emerged as a powerful alternative, forming stable thioether bonds via a Michael addition reaction.[3][9] This guide focuses on 1-acryloylpiperazine, an acrylamide derivative poised for versatile application in protein bioconjugation. The piperazine moiety can enhance aqueous solubility and provides a potential secondary site for further functionalization, making it an attractive reagent for researchers.

This document serves as a comprehensive guide to the principles and practice of using 1-acryloylpiperazine for cysteine labeling. We will delve into the underlying reaction mechanism, provide a detailed, field-tested protocol, and discuss critical parameters for achieving optimal labeling efficiency and specificity.

Part 1: The Chemistry of Covalent Modification

The Michael Addition: A Mechanism of Precision

The covalent labeling of a cysteine residue by 1-acryloylpiperazine proceeds via a base-catalyzed Michael-type addition reaction.[3][10] The success of this reaction is fundamentally dependent on the pH of the reaction environment.

  • Thiol Deprotonation: The thiol group (-SH) of a cysteine residue has a pKa typically ranging from 8.0 to 9.0. For the reaction to occur, the thiol must be deprotonated to its more nucleophilic thiolate form (-S⁻).[3] Conducting the reaction at a pH slightly below or near the pKa (typically in the range of 7.0-8.5) ensures a sufficient concentration of the reactive thiolate anion while minimizing side reactions with other nucleophilic residues like lysine.[11]

  • Nucleophilic Attack: The generated thiolate anion acts as a potent nucleophile. It attacks the electron-deficient β-carbon of the α,β-unsaturated system in the acryloyl group of 1-acryloylpiperazine.[10][12]

  • Protonation and Adduct Formation: This attack results in the formation of a transient carbanion intermediate, which is rapidly protonated by a proton source (typically water from the aqueous buffer) to yield a stable, irreversible thioether bond.[12] The resulting conjugate is significantly more stable than the corresponding maleimide-thiol adduct.[9][13]

G cluster_0 Step 1: Thiolate Formation (Base-Catalyzed) cluster_1 Step 2: Michael Addition Protein_Cys_SH Protein-Cys-SH Protein_Cys_S Protein-Cys-S⁻ (Nucleophilic Thiolate) Protein_Cys_SH->Protein_Cys_S pH 7.0 - 8.5 Base B: Base_H BH⁺ Intermediate Carbanion Intermediate Protein_Cys_S->Intermediate Nucleophilic Attack Acryloylpiperazine 1-Acryloylpiperazine (α,β-unsaturated electrophile) Adduct Stable Thioether Adduct Intermediate->Adduct Protonation (from H₂O)

Caption: Mechanism of Cysteine Labeling via Michael Addition.

Part 2: Experimental Protocol

This protocol provides a robust starting point for the covalent labeling of a cysteine-containing protein with 1-acryloylpiperazine. Optimization is critical and should be performed for each unique protein.

Materials and Reagents
  • Protein of Interest: Purified protein containing at least one accessible cysteine residue, dissolved in a suitable buffer (e.g., PBS, HEPES). The protein concentration should be accurately determined (e.g., via Bradford assay or A280 measurement).[14]

  • 1-Acryloylpiperazine: High-purity solid.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5. Crucially, this buffer must be free of primary amines (e.g., Tris) and thiols (e.g., DTT, β-mercaptoethanol).

  • Quenching Reagent: 1 M solution of a thiol-containing compound, such as L-cysteine or β-mercaptoethanol.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing the stock solution of 1-acryloylpiperazine.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

Step-by-Step Methodology
  • Preparation of Reagent Stock Solution:

    • Prepare a 100 mM stock solution of 1-acryloylpiperazine by dissolving the required mass in a minimal volume of anhydrous DMSO.

    • For example, to make 100 µL of a 100 mM stock, dissolve 1.54 mg of 1-acryloylpiperazine (MW = 154.21 g/mol ) in 100 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. This stock solution should be prepared fresh before each experiment.

  • Preparation of Protein Solution:

    • If the protein is in a storage buffer containing thiols, it must be removed. Perform a buffer exchange into the Reaction Buffer (pH 7.5) using an SEC column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer. Lower concentrations can slow the reaction, while very high concentrations may lead to aggregation.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 1-acryloylpiperazine stock solution to the protein solution. The optimal ratio must be determined empirically.

    • Example Calculation: For 1 mL of a 50 µM protein solution, you would add 5-10 µL of the 100 mM 1-acryloylpiperazine stock to achieve a 10-20 fold molar excess.

    • Mix gently by pipetting or brief, low-speed vortexing. Avoid vigorous agitation which could denature the protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the final application is fluorescence-based.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted 1-acryloylpiperazine, add the Quenching Reagent to a final concentration of approximately 50 mM.

    • For example, add 50 µL of 1 M L-cysteine to the 1 mL reaction mixture.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and quenching reagent by applying the reaction mixture to a pre-equilibrated SEC column (e.g., G-25).

    • Collect fractions and monitor the protein elution using absorbance at 280 nm.

    • Alternatively, perform extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization and Validation (Self-Validating System):

    • SDS-PAGE Analysis: Compare the labeled protein with the unlabeled starting material. A successful conjugation may result in a slight shift in molecular weight, though this is often too small to resolve for a small molecule like 1-acryloylpiperazine.

    • Mass Spectrometry (MS): This is the definitive method for confirming covalent modification. Use ESI-MS or MALDI-TOF to measure the mass of the intact protein. A successful reaction will show a mass increase corresponding to the molecular weight of 1-acryloylpiperazine (154.21 Da).

    • Peptide Mapping (LC-MS/MS): To confirm the site of labeling, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will identify the specific cysteine-containing peptide that has been modified.[15]

Caption: Experimental Workflow for Cysteine Labeling.

Part 3: Optimization and Data Interpretation

Achieving high-yield, specific labeling requires careful control over several experimental variables. The following table summarizes their impact and provides starting recommendations.

ParameterRecommended RangeRationale & Causality
pH 7.0 - 8.5Balances the need for thiolate (-S⁻) formation (favored at higher pH) with minimizing side reactions at lysine residues (pKa ~10.5), which become more reactive at pH > 8.5.[11][16] A pH of 7.5 is a robust starting point.
Molar Excess of Reagent 5x - 50xA higher excess drives the reaction to completion but increases the risk of non-specific labeling and the burden of downstream purification. Start with 10-20x and optimize based on MS validation.
Reaction Time 1 - 16 hoursDependent on the accessibility and reactivity of the target cysteine. More hindered cysteines may require longer incubation times or higher temperatures. Monitor progress with time-course experiments analyzed by MS.
Temperature 4°C - 25°CLower temperatures (4°C) are used for sensitive proteins to maintain stability over long incubations. Room temperature (25°C) significantly increases the reaction rate.
Protein Concentration 1 - 5 mg/mLFollows the law of mass action; higher concentrations lead to faster reaction rates. However, concentrations >10 mg/mL can increase the risk of protein aggregation upon addition of the organic solvent (DMSO).

Part 4: Applications in Research and Drug Development

The covalent attachment of 1-acryloylpiperazine to a protein opens a gateway to numerous advanced applications.

  • Chemical Proteomics: By functionalizing 1-acryloylpiperazine with a biotin tag or a clickable alkyne group, it can be transformed into an activity-based probe (ABP). These probes can be used to identify and profile the activity of specific enzyme families (e.g., cysteine proteases) directly in complex biological samples, aiding in drug target identification and validation.[7][17]

  • Bioconjugation and Drug Delivery: 1-acryloylpiperazine can serve as a stable linker to attach therapeutic payloads, polymers like PEG (to enhance serum half-life), or targeting ligands to proteins and antibodies.[6][18][19] This is foundational to the development of next-generation protein therapeutics.

  • Fluorescent Labeling: When conjugated to a fluorophore, 1-acryloylpiperazine enables the site-specific labeling of proteins for use in advanced imaging techniques, such as fluorescence microscopy to study protein localization or single-molecule spectroscopy to probe conformational dynamics.[20][21]

References

  • A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]

  • Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable Degradation of Maleimide−Thiol Adducts in Reducing Environments.
  • Protein labeling protocol - Abberior Instruments. (n.d.). Abberior Instruments. Retrieved February 21, 2024, from [Link]

  • Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. (2016). ResearchGate. Retrieved February 21, 2024, from [Link]

  • Bisht, T., Adhikari, A., Patil, S., & Dhoundiyal, S. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
  • Jeffery, D. A., & Bogyo, M. (2003). Chemical proteomics and its application to drug discovery. Current Opinion in Biotechnology, 14(1), 87–95.
  • St. Amant, A. H., Breffke, J., Horton, J. R., et al. (2023). Conserved Protein–Polymer Interactions across Structurally Diverse Polymers Underlie Alterations to Protein Thermal Unfolding.
  • Sperry, J. B., & Krilov, G. (2006). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Methods in Molecular Biology, 319, 23–40.
  • Zhang, T., Li, Y., Yang, C., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7810.
  • Xu, L., Kuan, S. L., & Weil, T. (2020).
  • Wang, S., Wu, Y., & Voth, G. A. (2024).
  • Zhu, C., Wang, Y., Zhang, Y., et al. (2024). Cysteine-Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5-Substituted 1,2,3-Triazines. Advanced Science, 11(11), e2308491.
  • Applications of Proteomics in Drug Discovery. (2025). Technology Networks. Retrieved February 21, 2024, from [Link]

  • Grover, G. N., & Maynard, H. D. (2010). Emerging Synthetic Techniques for Protein-Polymer Conjugations. Current Opinion in Chemical Biology, 14(6), 818–827.
  • Barbera, A. M., & Barbarelli, C. (2020). Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Neuroscience, 14, 589.
  • Xu, L., Kuan, S. L., & Weil, T. (2020).
  • O, W. Y. (2021). Chemoselective cysteine modification of peptides and proteins using 1H-isoindolium-based electron-deficient allenes. The Hong Kong Polytechnic University.
  • Brogan, A. P. S. (n.d.). Protein-polymer surfactant conjugates for anhydrous stability and function. Dr. Alex Brogan. Retrieved February 21, 2024, from [Link]

  • Maynard, H. D., & Grover, G. N. (2010). Emerging Synthetic Techniques for Protein-Polymer Conjugations. Current Opinion in Chemical Biology, 14(6), 818–827.
  • Maynard, J. A., & Hubbell, J. A. (2018). Solid-phase synthesis of protein-polymers on reversible immobilization supports.
  • Pradhan, R. (2023). Proteomics in Drug Discovery and Development: Targeting the Proteome. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3).
  • Proteomics in drug development. (n.d.). Olink. Retrieved February 21, 2024, from [Link]

  • Hossain, M. B., & Jonnalagadda, S. (2016). Applications of proteomics in drug discovery. Journal of Pharmaceutical Sciences & Research, 8(9), 1046–1052.

Sources

Application

Application Note: Strategic Integration of Acryloyl Piperazine Motifs into Covalent Fragment Libraries

Executive Summary The resurgence of Targeted Covalent Drug Discovery (TCDD), validated by FDA approvals of KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib), has shifted the focus toward electrophilic fragment libraries....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of Targeted Covalent Drug Discovery (TCDD), validated by FDA approvals of KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib), has shifted the focus toward electrophilic fragment libraries. Among these, the acryloyl piperazine motif represents a "privileged" structural unit. It combines the tunable reactivity of the acrylamide warhead with the physicochemical superiority of the piperazine scaffold (high aqueous solubility, defined exit vectors, and rigid conformational control).

This guide provides a comprehensive technical protocol for designing, synthesizing, and screening acryloyl piperazine-based fragment libraries. It moves beyond theoretical design into practical execution, ensuring that synthesized libraries are chemically stable, biologically relevant, and screenable via Intact Protein Mass Spectrometry.

Chemical Rationale & Library Design

The "Goldilocks" Reactivity

Successful covalent fragments must balance reactivity. They must be electrophilic enough to modify a specific nucleophile (typically Cysteine) upon binding, but stable enough to avoid non-specific toxicity (glutathione depletion).

  • The Scaffold (Piperazine): The piperazine ring (pKa ~9.8 for secondary amine) serves as a solubility enhancer. Its chair conformation provides a rigid vector, projecting the warhead and the variable group (R) at defined angles (

    
     or 
    
    
    
    ), reducing the entropic penalty of binding [1].
  • The Warhead (Acrylamide): Unlike highly reactive chloroacetamides, acrylamides are "soft" electrophiles. They modify cysteines via a Michael addition mechanism that is often reversible or slow unless driven by specific non-covalent affinity—the ideal characteristic for a fragment [2].

Structural Logic

The library design should follow the formula: [Variable Fragment (R)] — [Piperazine Linker] — [Acrylamide Warhead]

ComponentFunctionDesign Constraint
Acrylamide Covalent TrapMust be unsubstituted at the

-carbon to maintain steric accessibility for Cys attack.
Piperazine Scaffold/LinkerN1 carries the warhead; N4 carries the diversity element.
R-Group Molecular RecognitionMW < 250 Da, ClogP < 3. Follows "Rule of Three".[1]

Protocol A: Synthesis of Acryloyl Piperazine Fragments

Objective: To synthesize a library of N-acryloyl piperazines from N-substituted piperazine precursors.

Mechanism: Nucleophilic acyl substitution of acryloyl chloride by the secondary amine of the piperazine.

Materials
  • Precursors: Diverse N-substituted piperazines (0.1 mmol scale).

  • Reagent: Acryloyl chloride (CAS: 814-68-6). Note: Highly lachrymatory.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Quench: Sat. NaHCO3.

Step-by-Step Procedure
  • Preparation: Dissolve the N-substituted piperazine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (concentration ~0.1 M) in a reaction vial.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: The reaction is exothermic. Heat promotes polymerization of the acrylamide.

  • Addition: Add acryloyl chloride (1.1 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by LC-MS (Target mass: Precursor + 54 Da).

  • Workup (Library Scale):

    • Add 1 mL sat. NaHCO3 to quench unreacted acid chloride.

    • Extract with DCM (2x).

    • Pass organic layer through a phase separator frit.

    • Evaporate solvent using a Genevac or SpeedVac.

  • Purification: For fragment libraries, purity >90% is required. Use prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid nucleophilic modifiers like ammonia in the mobile phase.

Protocol B: Reactivity Profiling (GSH Assay)

Before screening against a protein target, you must validate that the fragments are not "hyper-reactive" super-electrophiles.

Principle: Measure the pseudo-first-order rate of reaction with Glutathione (GSH).

Protocol
  • Incubation: Prepare fragment (10 µM) and GSH (5 mM, 500-fold excess) in PBS (pH 7.4).

  • Time-Course: Incubate at 37°C.

  • Sampling: Inject onto LC-MS at t=0, 15, 60, 120, and 240 minutes.

  • Analysis: Monitor the disappearance of the parent peak [M+H]+.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Acceptance Criteria:

  • Pass:

    
     mins. (Suitable for screening).
    
  • Fail:

    
     mins. (Too reactive; likely toxic/PAINS).
    

Protocol C: Intact Protein Mass Spectrometry Screening

This is the gold standard for covalent fragment screening. It detects the formation of the covalent bond directly.

Experimental Workflow
  • Protein Prep: Buffer exchange target protein into Ammonium Acetate (volatile buffer) or HEPES. Avoid TRIS or DTT (nucleophiles).

  • Incubation: Mix Protein (1 µM) + Fragment (10–50 µM). Incubate 1–4 hours at RT.

  • LC-MS Analysis: Inject onto a C4 column coupled to a Q-TOF or Orbitrap.

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

Data Interpretation[2][3][4][5][6]
  • No Hit: Only unmodified protein mass is observed.

  • Hit: A new peak appears at [Protein Mass + Fragment Mass] .

    • Note: For acrylamides, the mass shift is exactly the MW of the fragment (addition reaction). There is no leaving group loss.

Visualizing the Workflow

The following diagram illustrates the critical decision gates in the acryloyl piperazine library workflow.

G Start Library Design (Acryloyl Piperazine Core) Synth Synthesis (Amine + Acryloyl Chloride) Start->Synth QC_LCMS QC: Purity Check Synth->QC_LCMS Decision_Purity Purity > 90%? QC_LCMS->Decision_Purity GSH_Assay GSH Reactivity Profiling (t1/2 measurement) Decision_Purity->GSH_Assay Yes Resynth Re-purify / Re-synthesize Decision_Purity->Resynth No Decision_GSH t1/2 > 120 min? GSH_Assay->Decision_GSH Discard Discard (Hyper-reactive / Toxic) Decision_GSH->Discard No (Too Reactive) Screening Intact Protein MS Screen (Target + Fragment) Decision_GSH->Screening Yes (Tunable) Result_Hit Hit Identification (Mass Shift Observed) Screening->Result_Hit Result_Hit->Screening No Adduct (Next Cmpd) Validation Hit Validation (Competition Assay / X-ray) Result_Hit->Validation Adduct Observed Resynth->QC_LCMS

Caption: Workflow for integrating acryloyl piperazine fragments, from synthesis through GSH filtering to MS screening.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Polymerization during synthesis Reaction too hot or concentrated.Cool to 0°C; dilute reaction; add radical inhibitor (MEHQ) if scaling up.
Low % Yield Hydrolysis of acryloyl chloride.Ensure anhydrous DCM; use fresh acryloyl chloride (it degrades with moisture).
GSH t1/2 < 10 mins Warhead is too exposed or activated by R-group electron withdrawal.The fragment is likely a PAIN. Discard or methylate the

-carbon (methacrylamide) to reduce reactivity.
Multiple Adducts on Protein Non-specific labeling.Reduce fragment concentration; reduce incubation time; check if protein has surface-exposed hyper-reactive cysteines.

References

  • Review of Piperazine Scaffolds: Ten, A., et al. (2026).[2][3] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • Covalent Fragment Library Design: Lucas, S., et al. (2024).[4] Design and Synthesis of a Covalent Fragment Library. Journal of Medicinal Chemistry / Practical Fragments. [Link]

  • Screening Protocols (Mass Spectrometry): Biggs, G., & Bush, J. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv / EMBL-EBI. [Link]

  • GSH Reactivity Assays: Domainex. (2025). Glutathione (GSH) Reactivity Assay Protocol. [Link]

  • Reactivity Roadmaps: Keeley, A., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Elsevier Masson SAS.[5] [Link]

Sources

Method

The Versatility of N-Acryloylpiperazine in Click-Like Chemistry: A Guide to Applications and Protocols

Authored by: A Senior Application Scientist Abstract N-acryloylpiperazine is a versatile bifunctional monomer that has garnered significant interest in materials science and biomedicine. While not a traditional participa...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

N-acryloylpiperazine is a versatile bifunctional monomer that has garnered significant interest in materials science and biomedicine. While not a traditional participant in the canonical copper-catalyzed azide-alkyne cycloaddition (CuAAC), its activated vinyl group is highly reactive in alternative "click-like" reactions, namely Michael addition and thiol-ene coupling. These reactions adhere to the core principles of click chemistry: they are high-yielding, stereospecific, and proceed under mild conditions, making them ideal for applications in drug delivery, tissue engineering, and bioconjugation. The presence of the piperazine ring further imparts a desirable pH-responsiveness to the resulting polymers, enabling the design of "smart" materials that can respond to environmental stimuli. This guide provides an in-depth exploration of the click-like chemistry applications of N-acryloylpiperazine, complete with detailed protocols for researchers, scientists, and drug development professionals.

Introduction: Beyond Traditional Click Chemistry

N-acryloylpiperazine's utility in advanced material design stems from its unique molecular architecture. The acryloyl group serves as a highly efficient Michael acceptor and a partner in thiol-ene reactions, while the piperazine moiety, with its secondary amine, offers a handle for further functionalization and provides a pH-sensitive character due to its pKa values. This combination allows for the straightforward synthesis of functional polymers and hydrogels with tunable properties.

This document will focus on two primary "click-like" applications:

  • Aza-Michael Addition: The conjugate addition of amines or thiols to the electron-deficient alkene of the acryloyl group. This reaction is exceptionally efficient for creating crosslinked hydrogel networks and for conjugating biomolecules to polymer backbones.

  • Thiol-Ene Radical Coupling: A photo-initiated reaction that allows for rapid polymerization and material fabrication, particularly useful in creating patterned surfaces and encapsulating sensitive therapeutic agents.

Core Applications and Mechanistic Insights

pH-Responsive Hydrogels via Aza-Michael Addition

The most prominent application of N-acryloylpiperazine is in the formulation of pH-responsive hydrogels. The piperazine ring has two pKa values, leading to a change in protonation state and, consequently, polymer conformation in response to pH shifts. This property is highly valuable for creating drug delivery systems that can selectively release their payload in specific physiological environments, such as the acidic milieu of a tumor or the changing pH within an endosome.

The formation of these hydrogels often involves the copolymerization of N-acryloylpiperazine with another monomer, followed by crosslinking. The crosslinking step is where the efficiency of the aza-Michael addition is leveraged. A bifunctional thiol-containing molecule, such as dithiothreitol (DTT), can be used to link polymer chains together, forming a stable hydrogel network. The reaction proceeds rapidly at room temperature and neutral to slightly basic pH, eliminating the need for potentially cytotoxic catalysts.

Michael_Addition cluster_reactants Reactants cluster_product Product Polymer Polymer with Pendant N-acryloylpiperazine Hydrogel Crosslinked Hydrogel Network Polymer->Hydrogel Aza-Michael Addition (pH 7.4, RT) Crosslinker Thiol-containing Crosslinker (e.g., DTT) Crosslinker->Hydrogel

Caption: Workflow for hydrogel formation via Aza-Michael addition.

Bioconjugation for Targeted Therapies

The same aza-Michael addition chemistry can be employed to conjugate targeting ligands, peptides, or therapeutic proteins to polymers containing N-acryloylpiperazine. Cysteine residues in proteins and peptides provide a free thiol group that can readily react with the acryloyl moiety on the polymer. This allows for the creation of sophisticated drug delivery vehicles that can actively target specific cell types, thereby increasing therapeutic efficacy and reducing off-target side effects.

The reaction is highly specific and can be performed in aqueous buffers at physiological pH, which is crucial for maintaining the stability and activity of the biomolecule being conjugated.

Bioconjugation_Workflow Start Start: Synthesize Polymer Polymer Synthesize N-acryloylpiperazine containing copolymer Start->Polymer Purify_Polymer Purify Polymer (e.g., Dialysis) Polymer->Purify_Polymer Conjugation Conjugation Reaction (Aza-Michael Addition) pH 7.2-8.0 Purify_Polymer->Conjugation Prepare_Bio Prepare Biomolecule (Thiol-containing peptide/protein) Prepare_Bio->Conjugation Purify_Conj Purify Conjugate (e.g., SEC/Dialysis) Conjugation->Purify_Conj Characterize Characterize Conjugate (e.g., NMR, DLS, UV-Vis) Purify_Conj->Characterize End End: Purified Bioconjugate Characterize->End

Caption: Experimental workflow for bioconjugation.

Detailed Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Hydrogel

This protocol describes the synthesis of a hydrogel from a copolymer of N-acryloylpiperazine and N,N-dimethylacrylamide, followed by crosslinking with dithiothreitol (DTT).

Materials:

  • N-acryloylpiperazine

  • N,N-dimethylacrylamide (DMAA)

  • Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Polymer Synthesis (Radical Polymerization):

    • In a Schlenk flask, dissolve N-acryloylpiperazine (e.g., 1.0 g) and DMAA (e.g., 4.0 g) in 1,4-dioxane (50 mL).

    • Add AIBN (e.g., 50 mg) as a radical initiator.

    • Subject the solution to three freeze-pump-thaw cycles to remove oxygen.

    • Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere (N2 or Ar).

    • Precipitate the resulting polymer by adding the reaction solution dropwise into cold diethyl ether.

    • Recover the polymer by filtration and dry it under a vacuum.

  • Polymer Purification and Characterization:

    • Dissolve the dried polymer in deionized water.

    • Purify the polymer by dialysis against deionized water for 48 hours, changing the water frequently.

    • Lyophilize the purified polymer to obtain a white, fluffy solid.

    • Characterize the copolymer composition and molecular weight using ¹H NMR and Gel Permeation Chromatography (GPC).

  • Hydrogel Formation (Aza-Michael Addition):

    • Prepare a 10% (w/v) solution of the purified copolymer in PBS (pH 7.4).

    • Prepare a stock solution of DTT in PBS (pH 7.4).

    • Add the DTT solution to the polymer solution. The molar ratio of acryloyl groups to thiol groups should be optimized, but a 1:0.5 ratio is a good starting point.

    • Vortex the mixture vigorously for 1 minute.

    • Allow the solution to stand at room temperature. Gelation should occur within 10-30 minutes.

    • The resulting hydrogel can be washed with PBS to remove any unreacted crosslinker.

Data Summary Table:

ParameterTypical Value/ConditionPurpose
Monomer Ratio (Acryl:DMAA)1:4 (w/w)To balance pH-responsiveness and hydrophilicity
Initiator (AIBN)1% (w/w of monomers)To initiate radical polymerization
Polymerization Temp.70°CThermal decomposition of AIBN
Crosslinker Ratio (Acryl:SH)1:0.5 (molar)To control the crosslinking density of the gel
Gelation pH7.4Facilitates the aza-Michael addition
Gelation Time10-30 minutesIndicates rapid and efficient crosslinking
Protocol 2: Conjugation of a Cysteine-Containing Peptide

This protocol outlines the conjugation of a model peptide (e.g., one with a terminal cysteine) to a copolymer containing N-acryloylpiperazine.

Materials:

  • Purified N-acryloylpiperazine copolymer (from Protocol 1)

  • Cysteine-terminated peptide (e.g., CRGDS)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Size-exclusion chromatography (SEC) system or dialysis tubing (MWCO appropriate for the conjugate)

Procedure:

  • Preparation of Reactants:

    • Dissolve the N-acryloylpiperazine copolymer in the phosphate buffer to a final concentration of 10 mg/mL.

    • Dissolve the peptide in the phosphate buffer. If the peptide may have formed disulfide bonds, add a small amount of TCEP to ensure the cysteine thiol is reduced and available for reaction.

  • Conjugation Reaction:

    • Add the peptide solution to the polymer solution. A 1.5 to 2-fold molar excess of peptide relative to the acryloyl groups on the polymer is recommended to drive the reaction to completion.

    • Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.

  • Purification of the Conjugate:

    • Remove the unreacted peptide by either dialysis against the phosphate buffer or by using SEC.

    • Collect the fractions corresponding to the high molecular weight polymer-peptide conjugate.

  • Characterization:

    • Confirm successful conjugation using techniques such as UV-Vis spectroscopy (if the peptide has a chromophore), HPLC, or by using a fluorescently labeled peptide.

    • The change in hydrodynamic radius can be measured using Dynamic Light Scattering (DLS).

Conclusion and Future Outlook

N-acryloylpiperazine is a powerful building block for the creation of advanced functional materials. Its participation in efficient, catalyst-free "click-like" reactions such as aza-Michael addition makes it an attractive monomer for applications in biomedicine. The protocols outlined in this guide provide a starting point for researchers to explore the potential of N-acryloylpiperazine in developing novel hydrogels for controlled drug release and targeted bioconjugates. Future research will likely focus on creating more complex, multi-functional materials by combining the pH-responsiveness of the piperazine moiety with other stimuli-responsive elements, further expanding the toolkit for smart material design.

Application

Application Note: Design and Validation of Irreversible BTK Inhibitors Using Acryloyl Piperazine Scaffolds

Abstract This application note provides a comprehensive technical guide for the rational design, synthesis, and biological validation of irreversible Bruton’s Tyrosine Kinase (BTK) inhibitors utilizing an acryloyl pipera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the rational design, synthesis, and biological validation of irreversible Bruton’s Tyrosine Kinase (BTK) inhibitors utilizing an acryloyl piperazine moiety. While first-generation inhibitors like ibrutinib utilized piperidine linkers, the piperazine scaffold offers distinct advantages in solubility and vector orientation. This guide details the "warhead-linker-core" pharmacophore strategy, specific synthetic protocols for installing the acrylamide warhead, and the critical time-dependent inhibition (TDI) assays required to determine


—the gold standard for ranking covalent potency.

Part 1: Rational Design Principles

The Covalent Pharmacophore

Designing an irreversible inhibitor for BTK requires a precise tripartite architecture. The goal is to position a weak electrophile (acrylamide) adjacent to the nucleophilic Cysteine 481 (Cys481) residue in the ATP-binding pocket.

The pharmacophore consists of three distinct modules:

  • Hinge Binder (Core): Typically a fused heteroaromatic system (e.g., pyrazolopyrimidine) that forms hydrogen bonds with the hinge region (Glu475/Met477).

  • The Linker (Piperazine): A cyclic diamine spacer. Unlike flexible alkyl chains, the piperazine ring provides conformational rigidity, reducing the entropic penalty of binding. Crucially, the N1-N4 distance (~2.8 Å) and the chair conformation vector the warhead specifically toward Cys481, avoiding steric clash with the "gatekeeper" residue Thr474.

  • The Warhead (Acrylamide): A Michael acceptor.[1] The

    
    -carbon of the acrylamide undergoes a nucleophilic attack by the thiolate anion of Cys481.
    
Why Acryloyl Piperazine?
  • Solubility: The additional nitrogen in the piperazine ring (compared to piperidine) lowers logP and improves aqueous solubility, a common liability in kinase inhibitors.

  • Vector Geometry: The piperazine nitrogen allows for facile amide coupling of the acryloyl group, creating a planar amide bond that orients the vinyl group for optimal orbital overlap with the cysteine sulfur.

Mechanism of Action (DOT Diagram)

BTK_Mechanism BTK_Active BTK Active Site (Cys481-SH) Complex Reversible Encounter Complex (K_I) BTK_Active->Complex + Inhibitor Inhibitor Acryloyl-Piperazine Inhibitor Inhibitor->Complex Transition Transition State (Michael Addition) Complex->Transition Nucleophilic Attack Covalent Irreversible Adduct (Cys481-S-Inhibitor) Transition->Covalent k_inact (Covalent Bond Formation) Covalent->Complex k_off ≈ 0

Caption: Kinetic mechanism of irreversible inhibition. The inhibitor first binds reversibly (


), positioning the warhead for the rate-limiting covalent bond formation (

).

Part 2: Chemical Synthesis Protocol

General Synthetic Route

The installation of the acryloyl piperazine moiety is typically the final step (convergent synthesis) to prevent polymerization of the sensitive acrylamide group during harsh upstream reactions.

Reagents:

  • Intermediate A: Heteroaromatic core with a free secondary amine (N-piperazine).

  • Reagent B: Acryloyl chloride (CAS: 814-68-6) or Acrylic acid + Coupling Agent (HATU).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Step-by-Step Protocol:

  • Preparation: Dissolve Intermediate A (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (2.5 eq) and cool the reaction mixture to -78°C or 0°C .

    • Note: Cooling is critical. Acryloyl chloride is highly reactive; higher temperatures lead to polymerization or bis-acylation.

  • Acylation: Dropwise add Acryloyl chloride (1.1 eq) dissolved in DCM over 15 minutes.

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by LC-MS for the mass shift (+54 Da).

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate
    
    • Caution: Do not heat above 40°C during concentration to avoid polymerization.

  • Purification: Flash chromatography (MeOH/DCM gradient). Avoid amine-functionalized silica, which can react with the Michael acceptor.

Part 3: Biological Validation Protocols

Biochemical Potency: Time-Dependent Inhibition (TDI)

Standard


 assays are insufficient for covalent inhibitors because the potency increases with time. You must determine 

(reactivity) and

(affinity).[2]

Protocol: Pre-incubation Assay

  • Enzyme Prep: Dilute recombinant BTK (human) to 2x final concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Inhibitor Prep: Prepare a 3-fold serial dilution of the inhibitor in DMSO.

  • Pre-incubation:

    • Mix Enzyme + Inhibitor.

    • Incubate for varying times:

      
       minutes.
      
  • Reaction Start: Add ATP (at

    
     concentration, ~15-20 µM) and peptide substrate (e.g., Poly-Glu-Tyr).
    
  • Readout: Measure phosphorylation after a fixed reaction time (e.g., 60 min) using TR-FRET or ADP-Glo.

  • Data Analysis:

    • Plot % Activity vs. [Inhibitor] for each pre-incubation time to get

      
      .
      
    • Use the Kitz-Wilson transformation or non-linear regression to solve for

      
       and 
      
      
      
      [1].

Data Presentation Table:

Compound ID

(nM)

(

)

(

)
Interpretation
Ibrutinib (Ref) 0.50.01530,000High potency benchmark
Analog A 50.00.00120Poor reactivity (Warhead misalignment)
Analog B 0.40.02562,500Superior efficiency
Target Occupancy: Intact Protein Mass Spectrometry

To prove the inhibitor is covalently binding to the enzyme and not just acting as a tight binder.

Protocol:

  • Incubation: Incubate BTK (1 µM) with Inhibitor (10 µM, 10x excess) for 1 hour at RT.

  • Desalting: Pass the sample through a C4 desalting cartridge or Zeba spin column to remove non-covalently bound small molecules.

  • LC-MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the protein charge envelope.

  • Validation Criteria:

    • Apo-BTK: Mass ~76,000 Da (check specific construct).

    • Bound-BTK: Mass should be Apo + MW(Inhibitor).

    • Pass: >95% shift to the adduct mass.

    • Fail: Presence of Apo peak indicates incomplete occupancy or reversible binding.

Experimental Workflow Diagram (DOT)

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation Step1 Core Scaffold Synthesis (Suzuki/Buchwald) Step2 Acryloyl Chloride Coupling (-78°C / DIPEA) Step1->Step2 Step3 TDI Assay (Determine k_inact / K_I) Step2->Step3 Purified Compound Step4 Intact Protein MS (Confirm Covalent Adduct) Step3->Step4 If Potent Step5 Washout Assay (Irreversibility Check) Step4->Step5 If Covalent

Caption: Integrated workflow from chemical synthesis to biological validation.

Part 4: Troubleshooting & Optimization

Balancing Reactivity and Selectivity

A common pitfall in acryloyl piperazine design is excessive reactivity.

  • Problem: High

    
     but poor selectivity (binding to EGFR Cys797 or off-target thiols like Glutathione).
    
  • Solution: Steric shielding. Add a methyl group to the piperazine ring (2-methylpiperazine) or the acrylamide (

    
    -cyano or crotonamide, though crotonamides are often too unreactive for BTK).
    
  • Check: Perform a GSH (Glutathione) stability assay. Incubate compound with 5 mM GSH.

    
     should be > 2 hours to minimize systemic toxicity [2].
    
The "Washout" Experiment

To confirm the inhibitor is truly irreversible in a cellular context:

  • Treat cells (e.g., Mino or Ramos B-cells) with inhibitor (100 nM) for 1 hour.

  • Wash 3x with warm media to remove free inhibitor.

  • Incubate for 1–4 hours.

  • Stimulate BCR (anti-IgM).

  • Western Blot for p-BTK (Y223).

  • Result: Irreversible inhibitors will show sustained suppression of p-BTK after washout. Reversible inhibitors will show recovery of signaling.[3]

References

  • Schwartz, P. A., et al. (2014). Covalent Kinase Inhibitors: A Practical Guide to Their Discovery and Development. Methods in Enzymology. [Link]

  • Barf, T., et al. (2017). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile. Journal of Medicinal Chemistry. [Link]

  • Pan, Z., et al. (2007). Discovery of Selective Irreversible Inhibitors for BMX and BTK. ChemMedChem. [Link]

  • Bradshaw, J. M., et al. (2015). Prolonged and Tunable Residence Time Using Reversible Covalent Kinase Inhibitors. Nature Chemical Biology. [Link]

Sources

Method

Application Note: Solvent Selection for 1-Acryloylpiperazine Coupling Reactions

This Application Note is designed for researchers in medicinal chemistry and process development, specifically focusing on the synthesis of covalent inhibitors containing the 1-acryloylpiperazine warhead. This moiety is...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, specifically focusing on the synthesis of covalent inhibitors containing the 1-acryloylpiperazine warhead. This moiety is critical in targeted protein degradation (PROTACs) and covalent inhibition (e.g., KRAS G12C inhibitors like Sotorasib).

Abstract

The 1-acryloylpiperazine moiety is a ubiquitous "warhead" in modern covalent drug discovery, utilized to target cysteine residues (e.g., Cys12 in KRAS). However, the coupling reactions required to install or utilize this group present distinct physicochemical challenges: solubility of zwitterionic intermediates , prevention of competitive polymerization , and removal of high-boiling solvents . This guide provides a scientifically grounded protocol for selecting solvents, transitioning from traditional hazardous systems (DCM, DMF) to modern, sustainable alternatives (2-MeTHF, CPME, T3P® systems) without compromising yield or purity.

Physicochemical Analysis & Reaction Challenges

The "1-acryloylpiperazine coupling" typically refers to two distinct synthetic stages. Solvent selection depends entirely on which stage is being executed:

  • Stage A: Warhead Installation (Amidation): Coupling Acrylic Acid (or Acryloyl Chloride) to a piperazine-functionalized scaffold.

  • Stage B: Scaffold Attachment (SNAr): Using 1-Acryloylpiperazine (as a nucleophile) to react with an aryl halide scaffold.

Critical Failure Modes[1]
  • Polymerization: The acrylamide double bond is electron-deficient and prone to radical polymerization or thermal degradation, especially in high-boiling solvents (DMSO, NMP) at elevated temperatures.

  • Miscibility Issues: Piperazine salts are polar/ionic, while the drug scaffold is often lipophilic. A solvent system must bridge this "solubility gap."

  • Workup Emulsions: Traditional solvents like DMF cause significant emulsion issues during aqueous workup, trapping the amphiphilic product.

Solvent Selection Matrix

The following matrix evaluates solvents based on Solubilizing Power , Green Chemistry Score (GSK/Pfizer guides), and Process Suitability for acrylamide chemistry.

Solvent ClassSolventBoiling Point (°C)Green ScoreApplication Suitability
Recommended 2-MeTHF 80High Gold Standard. Excellent for biphasic workups; stable; dissolves most intermediates.
Recommended EtOAc 77High Good for T3P couplings; poor solubility for polar salts.
Recommended CPME 106High Low peroxide formation; high boiling point allows controlled heating; hydrophobic.
UsableIPA 82MediumGood for SNAr reactions; nucleophilic (can react with acid chlorides).
AvoidDCM 40LowToxic; environmental hazard; poor thermal control.
AvoidDMF/NMP 153/202LowReproductive toxins; difficult to remove; promotes polymerization at high T.

Protocol 1: Warhead Installation (Amidation)

Context: Converting a piperazine-scaffold to a 1-acryloylpiperazine covalent inhibitor. Recommended System: T3P® (Propylphosphonic Anhydride) in 2-MeTHF .

Why this System?
  • Mechanistic Advantage: T3P is a mild coupling agent that generates water-soluble by-products, avoiding the difficult removal of urea by-products associated with EDC/DCC.

  • Solvent Synergy: 2-MeTHF (2-Methyltetrahydrofuran) is derived from renewable resources.[1] Unlike THF, it is immiscible with water, allowing for a direct aqueous wash of the reaction mixture without solvent swapping (a "pot-to-separator" workflow).

Step-by-Step Methodology
  • Preparation: Dissolve the Piperazine-Scaffold (1.0 equiv) and Acrylic Acid (1.2 equiv) in 2-MeTHF (10 V, i.e., 10 mL per gram of substrate).

    • Note: If the scaffold is a salt (e.g., .HCl), add DIPEA (3.0 equiv) to free the amine. If free base, use 2.0 equiv DIPEA.

  • Cooling: Cool the mixture to 0–5 °C .

    • Critical: Low temperature prevents Michael addition of the piperazine to the acrylic acid double bond (polymerization side reaction).

  • Activation: Add T3P (50% w/w in 2-MeTHF, 1.5 equiv) dropwise over 20 minutes. Maintain internal temperature < 10 °C.

  • Reaction: Allow to warm to 20–25 °C and stir for 2–4 hours. Monitor by LCMS.[2]

  • Workup (The 2-MeTHF Advantage):

    • Add Water (5 V) directly to the reaction vessel.

    • Stir for 10 minutes. Stop stirring and allow layers to separate.

    • Discard the aqueous layer (contains T3P salts and DIPEA salts).

    • Wash organic layer with sat. NaHCO3 (to remove excess acrylic acid) and then Brine .

  • Isolation: Dry organic layer over MgSO4 and concentrate.

Protocol 2: Scaffold Attachment (SNAr)

Context: Reacting 1-Acryloylpiperazine (nucleophile) with a Chloro/Fluoro-heterocycle (electrophile). Recommended System: DMSO (Low Vol) or n-Butanol .

Why this System?
  • Solubility: 1-Acryloylpiperazine is highly polar. Non-polar solvents (Toluene, Heptane) will fail.

  • Thermal Control: SNAr often requires heat (80–120 °C).

  • Risk Mitigation: To prevent the acrylamide from polymerizing at these temperatures, a radical inhibitor is often required, and the reaction time must be minimized.

Step-by-Step Methodology
  • Reactants: Charge Aryl-Chloride Scaffold (1.0 equiv) and 1-Acryloylpiperazine (1.2 equiv) .

    • Source Note: 1-Acryloylpiperazine is often supplied as a hydrochloride salt.

  • Solvent & Base: Add DMSO (5 V) and DIPEA (3.0 equiv) .

    • Green Alternative: If the aryl chloride is reactive enough, use IPA or n-Butanol at reflux (approx. 100 °C). This is far easier to work up than DMSO.

  • Stabilization: Add BHT (Butylated hydroxytoluene) at 0.5 mol% relative to the acrylamide.

    • Mechanism:[3][4][5] BHT acts as a radical scavenger to prevent thermal polymerization of the acryloyl group during the heating phase.

  • Reaction: Heat to 80–100 °C for 4–8 hours.

  • Workup:

    • Cool to RT.

    • Slowly pour the DMSO mixture into Ice Water (20 V) with vigorous stirring.

    • The product should precipitate. Filter the solid.

    • If oil forms: Extract with 2-MeTHF , wash with water (3x) to remove DMSO.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct solvent system based on the reaction type and substrate properties.

SolventSelection Start Start: 1-Acryloylpiperazine Coupling ReactionType Identify Reaction Type Start->ReactionType TypeA Type A: Amidation (Creating the Warhead) ReactionType->TypeA Acid + Amine TypeB Type B: SNAr / Displacement (Attaching the Ring) ReactionType->TypeB Halide + Amine GreenCheck Is Green Chemistry Mandatory? TypeA->GreenCheck TempCheck Required Temp > 100°C? TypeB->TempCheck Route1 Rec: T3P in 2-MeTHF (Best for Workup) GreenCheck->Route1 Yes (Modern) Route2 Alt: Acryloyl Cl in DCM/Water (Biphasic) GreenCheck->Route2 No (Traditional) Route3 Rec: n-Butanol or IPA (Reflux, easy removal) TempCheck->Route3 No (Med T) Route4 Alt: DMSO + BHT (For unreactive electrophiles) TempCheck->Route4 Yes (High T)

Caption: Decision tree for selecting solvent systems based on reaction mechanism and thermal requirements.

Scientific Rationale & Troubleshooting

Why 2-MeTHF over DMF?

While DMF is the universal solvent for polar couplings, it poses severe downstream risks. DMF decomposes to dimethylamine upon heating or acidic workup, which can react with the acryloyl chloride to form impurities. 2-MeTHF is stable, forms azeotropes with water for drying, and has a low water solubility (unlike THF), enabling efficient phase separation [1].

Controlling the Exotherm

The reaction of acryloyl chloride with amines is highly exothermic. In DCM, this can lead to "runaway" polymerization. In 2-MeTHF or EtOAc , the heat capacity is higher, and the reaction can be easily controlled by slow addition at 0°C.

Reference Data
  • Solubility Parameter (Hildebrand): 2-MeTHF (16.9 MPa^1/2) is similar to THF (18.[1]6) and DCM (20.3), ensuring it dissolves most medicinal chemistry scaffolds [2].

  • Green Metrics: 2-MeTHF is derived from corncobs/bagasse, giving it a significantly lower carbon footprint than petrochemical solvents [3].

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization." Green Chem., 2008, 10 , 31-36. Link

  • 2-MeTHF Properties: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][6] ChemSusChem, 2012, 5 , 1369-1379. Link

  • Sotorasib Synthesis (Amgen): Lanman, B. A., et al. "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." J. Med. Chem., 2020, 63 , 52–65. Link

  • T3P Amide Coupling: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[7][8][9] Process Res. Dev., 2016, 20 , 140–177. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Mono-Acryloyl Piperazine

Welcome to the technical support resource for the synthesis of mono-acryloyl piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of mono-acryloyl piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yield and purity.

Introduction: The Challenge of Selectivity

Mono-acryloyl piperazine is a valuable bifunctional molecule, serving as a critical building block in the development of stimuli-responsive polymers, hydrogels for drug delivery, and functionalized scaffolds in medicinal chemistry.[][2][3] Its synthesis, typically an N-acylation of piperazine with acryloyl chloride, appears straightforward. However, the symmetrical nature of piperazine presents a significant synthetic hurdle: controlling the reaction to favor mono-acylation over the thermodynamically stable and often-undesired 1,4-diacryloyl piperazine. This guide provides solutions to this core issue and other common experimental pitfalls.

The fundamental reaction is a nucleophilic acyl substitution, commonly performed under Schotten-Baumann conditions.[4][5]

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine Product 1-Acryloylpiperazine (Mono-substituted) Piperazine->Product Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Product Base Base (e.g., NaOH, Et3N) Salt Base-HCl Salt Base->Salt Neutralizes HCl byproduct

Caption: General Schotten-Baumann synthesis of 1-Acryloylpiperazine.

Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My yield of mono-acryloyl piperazine is very low, and the main product is the di-substituted byproduct. How can I improve selectivity for the mono-substituted product?

This is the most frequent challenge, arising because both nitrogen atoms in piperazine are nucleophilic. Once the first acylation occurs, the second nitrogen is still sufficiently reactive to compete for the acylating agent, leading to the formation of 1,4-diacryloyl piperazine.[]

Causality: The formation of the di-substituted product is both a statistical and kinetic issue. Without proper control, the reaction will proceed to the more stable di-substituted product.

Solutions:

  • Stoichiometric Control (Piperazine Excess): The simplest method is to use a large excess of piperazine (5 to 10 equivalents). By Le Châtelier's principle, this increases the probability that a molecule of acryloyl chloride will encounter an unreacted piperazine molecule rather than a mono-substituted one. While effective, this requires a robust purification strategy to remove the large excess of starting material.

  • Mono-Protection Strategy: This is a highly reliable, albeit multi-step, approach for achieving excellent selectivity.[6][7][8] One nitrogen is temporarily "masked" with a protecting group, such as tert-butoxycarbonyl (Boc). The unprotected nitrogen is then acylated, followed by the removal of the protecting group to yield the desired product.

  • Slow, Controlled Addition at Low Temperature: Adding the acryloyl chloride dropwise to the piperazine solution at a low temperature (e.g., 0-5 °C) can favor mono-substitution.[9] This keeps the instantaneous concentration of the acylating agent low, reducing the likelihood of a second acylation on the already-formed mono-product.

G cluster_uncontrolled Uncontrolled Reaction (1:1 Stoichiometry) cluster_controlled Mono-Protection Strategy P1 Piperazine AC1 + Acryloyl Chloride M1 Mixture: - Mono-product - Di-product - Unreacted Piperazine AC1->M1 Fast Addition Room Temp P2 Piperazine Boc + Boc2O P2->Boc MonoBoc N-Boc-piperazine Boc->MonoBoc AC2 + Acryloyl Chloride MonoBoc->AC2 ProtectedProduct N-Boc-N'-acryloyl piperazine AC2->ProtectedProduct Deprotect + Acid (TFA) ProtectedProduct->Deprotect FinalProduct Pure Mono-product Deprotect->FinalProduct

Caption: Comparison of uncontrolled vs. mono-protection synthesis routes.

MethodProsConsTypical Selectivity (Mono:Di)
Piperazine Excess One-step, simple setup.Requires difficult separation of excess piperazine; lower atom economy.~3:1 to 5:1
Mono-Protection Excellent selectivity (>95%); high purity product.[6]Multi-step (protection/deprotection); increases cost and time.>20:1
Slow Addition/Low Temp One-step, improved selectivity over standard addition.Requires careful control of conditions; may still yield significant di-product.~4:1 to 7:1
Q2: I'm observing a significant amount of white precipitate or a viscous gel in my reaction. What is it and how can I prevent it?

This is almost certainly due to the free-radical polymerization of the acryloyl group on your starting material, product, or both.[][10] The carbon-carbon double bond in the acryloyl moiety is highly susceptible to polymerization, which can be initiated by heat, light, or trace impurities.

Causality: Acryloyl groups can undergo chain-growth polymerization, rapidly forming high molecular weight polymers that are often insoluble in the reaction solvent.

Solutions:

  • Use a Radical Inhibitor: Add a small amount (100-500 ppm) of a radical scavenger like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) to the reaction mixture.

  • Maintain Low Temperature: Conduct the reaction at low temperatures (0-25 °C) to minimize the rate of polymerization.[11][12]

  • Inert Atmosphere: Exclude oxygen, which can initiate radical formation, by running the reaction under an inert atmosphere of nitrogen or argon.

  • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor progress by TLC or LC-MS and quench the reaction upon completion.

Q3: My overall yield is poor despite controlling for di-substitution. What other side reactions could be occurring?

If you are using aqueous base (Schotten-Baumann conditions), the primary culprit is the hydrolysis of your acryloyl chloride.[13][14] Acyl chlorides are highly reactive and will readily react with water to form the unreactive acrylic acid.

Causality: The hydroxide ions from the aqueous base are strong nucleophiles that can compete with the piperazine, leading to the hydrolysis of the electrophilic acryloyl chloride.

Solutions:

  • Use Anhydrous Conditions: A robust alternative is to perform the reaction in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) with a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This base acts as an acid scavenger for the HCl generated without competing as a nucleophile.

  • Biphasic System: When using aqueous base, a two-phase system (e.g., DCM/water or Toluene/water) can be effective.[5] The piperazine and acryloyl chloride react in the organic phase or at the interface, minimizing contact of the acyl chloride with the bulk aqueous base. Vigorous stirring is essential to maximize the interfacial area.

  • Use an Alternative Acylating Agent: In some cases, reacting piperazine with acrylic anhydride or using a coupling agent (e.g., EDC, HATU) to couple acrylic acid directly to piperazine can circumvent the issues associated with acyl chlorides.

Q4: How can I effectively purify my mono-acryloyl piperazine from unreacted piperazine and the di-acryloyl byproduct?

Purification relies on exploiting the differences in basicity and solubility between the components. Unreacted piperazine is a strong base and highly water-soluble, while 1,4-diacryloyl piperazine is essentially neutral and much less water-soluble. The desired mono-product is a weaker base than piperazine but is still basic enough to be protonated.

Solution: pH-Controlled Liquid-Liquid Extraction

This is a powerful and scalable purification method.

Caption: Purification workflow via pH-controlled extraction.

Protocol for Extraction:

  • Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). This will protonate the unreacted piperazine and the mono-acryloyl piperazine, pulling them into the aqueous layer. The neutral di-acryloyl piperazine will remain in the organic layer, which can be discarded.

  • Basify: Carefully add a base (e.g., 2M NaOH) to the collected aqueous layer until the pH is approximately 9-10. This deprotonates the mono-acryloyl piperazine, making it soluble in organic solvents again. Piperazine requires a higher pH to be fully deprotonated and is more water-soluble, allowing for selective extraction.

  • Final Extraction: Extract this basified aqueous solution multiple times with fresh DCM. The combined organic layers now contain your purified mono-product.

  • Dry and Concentrate: Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Summary Troubleshooting Guide

SymptomProbable Cause(s)Recommended Solution(s)
Low yield, primarily di-product Incorrect stoichiometry; high reactivity of mono-product.Use a 5-10 fold excess of piperazine; use a mono-protection strategy (N-Boc); slow addition of acryloyl chloride at 0 °C.
Formation of solid/gel Free-radical polymerization.Add a radical inhibitor (MEHQ); conduct reaction under N₂ or Ar; maintain low temperature (<25 °C).
Low yield, no obvious byproduct Hydrolysis of acryloyl chloride.Use anhydrous solvent (DCM) and an organic base (TEA); use a biphasic system with vigorous stirring.
Difficult purification Inefficient separation of components with similar properties.Employ pH-controlled liquid-liquid extraction to separate based on basicity.

Detailed Experimental Protocol: Mono-Protection Strategy

This protocol for the synthesis via N-Boc-piperazine provides the highest yield and purity.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Dissolve piperazine (5.0 eq) in dichloromethane (DCM, 10 mL per g of piperazine).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 1 hour.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine, which can often be used without further purification.

Step 2: Acylation of N-Boc-piperazine

  • Dissolve N-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add acryloyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-N'-acryloyl piperazine.

Step 3: Deprotection to Yield 1-Acryloylpiperazine

  • Dissolve the N-Boc-N'-acryloyl piperazine from the previous step in DCM.

  • Add trifluoroacetic acid (TFA, 4-5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify to pH >10 with 2M NaOH.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 1-acryloylpiperazine.

By understanding the chemical principles behind these common issues, you can intelligently adapt your experimental conditions to achieve a successful and high-yielding synthesis of mono-acryloyl piperazine.

References

  • Gan, L. H., et al. (2000). Poly(N-acryloyl-N'-propylpiperazine): A New Stimuli-Responsive Polymer. Macromolecules. Retrieved from [Link]

  • Xie, X., et al. (1996). Anionic Synthesis of Narrow Molecular Weight Distribution Water-Soluble Poly(N,N-dimethylacrylamide) and Poly(N-acryloyl-N '-methylpiperazine). Macromolecules. Retrieved from [Link]

  • Zahra, J. A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. Retrieved from [Link]

  • Sugiyama, S., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2012). Solution Properties of Water-Soluble “Smart” Poly(N-acryloyl-N′-ethyl piperazine-co-methyl methacrylate). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acryloyl-4-methyl piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • ACS Publications. (1996). Anionic Synthesis of Narrow Molecular Weight Distribution Water-Soluble Poly(N,N-dimethylacrylamide) and Poly(N-acryloyl-N '-methylpiperazine). Retrieved from [Link]

  • Plantz, P. E., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Retrieved from [Link]

  • Rihova, B., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]

  • Rihova, B., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]

Sources

Optimization

Solubility issues of N-acryloylpiperazine in DMSO

Technical Support Center: Troubleshooting N-Acryloylpiperazine Solubility in DMSO Executive Summary & Chemical Identity Why this guide exists: "N-acryloylpiperazine" is a nomenclature often used ambiguously. It most comm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting N-Acryloylpiperazine Solubility in DMSO

Executive Summary & Chemical Identity

Why this guide exists: "N-acryloylpiperazine" is a nomenclature often used ambiguously. It most commonly refers to 1,4-Bis(acryloyl)piperazine (BAP) , a widely used crosslinker (CAS 6342-17-2). However, it can also refer to the mono-functional N-acryloylpiperazine (used for linear polymers).

Solubility issues in DMSO (Dimethyl Sulfoxide) are rarely due to the solvent's incapacity (DMSO is an excellent solvent for this class of amides) but are almost exclusively caused by unwanted polymerization or kinetic dissolution barriers .

Quick Reference: The Two "N-acryloylpiperazines"

CompoundCAS No.[1]FunctionStateDMSO Solubility
1,4-Bis(acryloyl)piperazine (BAP) 6342-17-2 CrosslinkerSolid (mp ~92°C)High (Monomer)Insoluble (Polymer)
N-Acryloylpiperazine (Mono) 5165-97-9Linear MonomerLiquid/SolidHigh (Monomer)High (Polymer*)

*Note: Linear poly(N-acryloylpiperazine) is soluble in DMSO but may require heat to overcome inter-chain hydrogen bonding.

Diagnostic Workflow: Why Won't It Dissolve?

Use this decision tree to identify the root cause of your solubility issue.

SolubilityTroubleshooting Start Start: Material won't dissolve in DMSO CheckType 1. Identify Material Type Start->CheckType IsMonomer Monomer (Powder/Crystals) CheckType->IsMonomer IsPolymer Polymer (Synthesized) CheckType->IsPolymer CheckAppearance 2. Check Appearance IsMonomer->CheckAppearance CheckHeat 3. Apply Heat (60-80°C) IsPolymer->CheckHeat WhiteSolid Hard White Solid / Insoluble Chunks CheckAppearance->WhiteSolid CloudyLiquid Cloudy / Turbid Suspension CheckAppearance->CloudyLiquid Polymerization DIAGNOSIS: Spontaneous Polymerization (Crosslinked Network) WhiteSolid->Polymerization Likely Moisture DIAGNOSIS: Moisture Contamination or Saturation CloudyLiquid->Moisture Check Water Content Dissolves Solution Clears CheckHeat->Dissolves NoDissolve Remains Insoluble Gel CheckHeat->NoDissolve KineticIssue DIAGNOSIS: Kinetic Trapping (Glassy State/H-Bonding) Dissolves->KineticIssue Crosslinked DIAGNOSIS: Unwanted Crosslinking NoDissolve->Crosslinked

Figure 1: Diagnostic logic flow for determining the cause of insolubility.

Troubleshooting Guide (Q&A Format)

Issue 1: "My monomer powder remains as white chunks in DMSO."

The Diagnosis: Spontaneous Polymerization. If you are using 1,4-Bis(acryloyl)piperazine (BAP) , this is the most common failure mode. As a crosslinker, if BAP polymerizes during storage (due to heat, light, or inhibitor depletion), it forms a highly crosslinked network.

  • The Science: Crosslinked polymers do not dissolve; they only swell. No amount of heating or sonicating will dissolve a crosslinked BAP network.

  • The Test: Check the melting point. Pure BAP monomer melts at 91–93°C . If your sample does not melt by 100°C or simply browns/chars, it is a polymer.

  • The Fix: Discard the batch. You must purchase fresh monomer. Ensure the new batch is stored at 2–8°C and protected from light.

Issue 2: "The solution is cloudy/turbid, but I'm sure it's monomer."

The Diagnosis: Moisture Contamination or Oligomers. N-acryloylpiperazine derivatives are hygroscopic. DMSO is also highly hygroscopic.

  • The Science: Water acts as a non-solvent for some specific lipophilic acrylamide derivatives at high concentrations, or more likely, moisture in the DMSO has triggered partial hydrolysis or micro-precipitation of oligomers present in the sample.

  • The Fix:

    • Dry the DMSO: Use molecular sieves (3Å or 4Å) to dry your DMSO.

    • Filter: Pass the solution through a 0.22 µm PTFE filter. If the filtrate is clear and the concentration is verified (e.g., by UV or NMR), the cloudiness was likely insoluble oligomer impurities.

Issue 3: "I am trying to dissolve Poly(N-acryloylpiperazine) and it won't go into solution."

The Diagnosis: Kinetic Dissolution Barrier (The "Glassy Shell" Effect). Linear polyacrylamides are soluble in DMSO, but they dissolve very slowly at room temperature because the solvent must penetrate a hard, glassy polymer matrix and break strong inter-chain hydrogen bonds.

  • The Science: Polyacrylamides have a high Glass Transition Temperature (Tg). At Room Temp (RT), the polymer chains are "frozen." DMSO cannot easily diffuse in.

  • The Fix: Heat it.

    • Heat the DMSO/Polymer mixture to 60–80°C with stirring for 1–4 hours.

    • Once dissolved, it should remain stable at room temperature.

    • Warning: Do not overheat (>100°C) for extended periods to avoid degradation.

Protocol: Optimal Preparation of N-Acryloylpiperazine Stock

To ensure reproducibility and prevent "false" solubility issues, follow this standard operating procedure (SOP).

Materials:

  • N-acryloylpiperazine (Monomer)[2][3][4][5]

  • Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm)

  • Amber glass vial (to protect from light)

Step-by-Step:

  • Visual Inspection:

    • Confirm the monomer is a free-flowing powder or crystalline solid. If it is a fused hard lump, do not use.

  • Weighing:

    • Weigh the monomer quickly to avoid moisture uptake.

  • Dissolution:

    • Add Anhydrous DMSO.

    • Target Concentration: Typically 10–100 mg/mL.

    • Agitation: Vortex for 30 seconds.

    • Checkpoint: If it does not dissolve clear within 1 minute of vortexing, apply mild heat (37°C). If it remains insoluble after heating, the monomer is compromised (polymerized).

  • Filtration (Optional but Recommended):

    • Filter through a 0.2 µm PTFE or Nylon syringe filter to remove any trace crosslinked "micro-gels" that could affect downstream applications (like hydrogel uniformity).

  • Storage:

    • Store stock solutions at -20°C .

    • Note: DMSO freezes at 19°C. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce water (condensation) and promote spontaneous polymerization.

Stability & Storage FAQ

Q: Can I store the DMSO stock solution at room temperature? A: No. While DMSO is bacteriostatic, the monomer is reactive. At room temperature, even with inhibitors (like MEHQ), slow polymerization can occur, especially if the DMSO absorbs water (which accelerates proton transfer reactions). Store frozen (-20°C).

Q: My DMSO frozen stock has crystals. Is it precipitated? A: DMSO freezes at ~19°C. The "crystals" are likely just frozen DMSO. Thaw completely at room temperature or 37°C and vortex. If solids remain after the DMSO is fully liquid, then precipitation/polymerization has occurred.

Q: How do I remove the inhibitor (MEHQ) for sensitive polymerizations? A: Standard practice is passing the monomer solution through a commercially available inhibitor-remover column (typically alumina-based) immediately before use. However, for most general applications (electrophoresis, standard hydrogels), the inhibitor concentration (usually ppm level) is overcome by the initiator and does not need removal.

References

  • Sigma-Aldrich. (n.d.). 1,4-Bis(acryloyl)piperazine Product Datasheet (CAS 6342-17-2).[3][6][7] Retrieved from

  • Ranucci, E., et al. (2008).[7] "Poly(amidoamine)s synthesis, characterization and interaction with BSA." Polymer Chemistry. (Contextualizing the use of piperazine-based acrylamides in synthesis).

  • Deguchi, S., & Lindman, B. (1999).[8][9] "Direct N-alkylation of polyacrylamide in dimethyl sulfoxide." Polymer, 40(25), 7163-7165. (Demonstrating solubility of polyacrylamide derivatives in DMSO and the necessity of heat).

  • PubChem. (n.d.). Compound Summary for CID 329750497: 1,4-Bis(acryloyl)piperazine.[6] National Library of Medicine. Retrieved from

Sources

Troubleshooting

Technical Support Center: Acrylamide Warhead Stability

Welcome to the technical support center for researchers utilizing acrylamide-based covalent inhibitors. This guide provides in-depth troubleshooting advice and best practices to help you control the hydrolysis of your ac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing acrylamide-based covalent inhibitors. This guide provides in-depth troubleshooting advice and best practices to help you control the hydrolysis of your acrylamide warheads, ensuring the integrity and reproducibility of your experimental results. As drug development professionals, we understand that compound stability is paramount. This resource is designed to function as a direct line to an application scientist, addressing the specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is an acrylamide warhead and why is it so commonly used in drug design?

An acrylamide warhead is an electrophilic functional group, specifically an α,β-unsaturated carbonyl, incorporated into a drug molecule.[1] It is designed to react with nucleophilic amino acid residues on a target protein, most commonly cysteine, through a process called a Michael addition.[1][2] This reaction forms a stable, irreversible covalent bond, which can lead to significant pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms.[3][4][5] The moderate reactivity and high selectivity for cysteine have made acrylamides one of the most popular warheads in the development of targeted covalent inhibitors (TCIs).[6]

Q2: What is acrylamide hydrolysis, and why is it a critical problem in my experiments?

Acrylamide hydrolysis is an undesired chemical reaction where a water molecule (or hydroxide ion) attacks the electrophilic β-carbon of the acrylamide's double bond. This reaction converts the reactive "warhead" into an inert β-hydroxy-propionamide derivative. This hydrolyzed product is incapable of forming a covalent bond with the target cysteine residue. Consequently, hydrolysis directly reduces the effective concentration of your active inhibitor, leading to a loss of potency, inconsistent results, and potential misinterpretation of structure-activity relationships (SAR).[7]

Q3: What are the primary factors that accelerate the hydrolysis of my compound?

The stability of an acrylamide warhead in an aqueous environment is not absolute and is highly sensitive to several key factors:

  • pH: This is the most critical factor. The rate of hydrolysis is significantly accelerated under basic (alkaline) conditions (pH > 7.5) due to the increased concentration of the highly nucleophilic hydroxide ion (OH⁻).[8][9] Acrylamide formation and degradation often peak around pH 8.[8][9][[“]]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8][[“]] Storing stock solutions and conducting experiments at elevated temperatures can significantly compromise compound integrity.

  • Time: Hydrolysis is a time-dependent degradation process. The longer your compound is in an aqueous buffer, the greater the extent of hydrolysis will be.

  • Buffer Composition: Certain buffer components can be problematic. Buffers containing primary or secondary amines (e.g., Tris, glycine) can act as nucleophiles themselves and react with the acrylamide warhead, competing with both the target protein and hydrolysis.

Q4: How can I quickly determine if my acrylamide inhibitor is degrading during an experiment?

The most definitive method for assessing the stability of your compound is through analytical chemistry, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).[11] By analyzing your compound in your experimental buffer at different time points (e.g., t=0, 2h, 6h, 24h), you can quantify the disappearance of the parent compound's mass peak and the appearance of a new peak corresponding to the parent mass +18 Da (the addition of a water molecule). This provides direct, quantitative evidence of hydrolysis.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter and provides a logical framework for diagnosing and solving them.

Problem: My inhibitor's potency (IC50) is much weaker than expected, or my results are highly variable between experiments.
  • Core Question: Could compound instability be the root cause of my inconsistent or weak results?

  • Scientific Rationale: A loss of potency is the most direct consequence of acrylamide hydrolysis. As the active, electrophilic form of your inhibitor degrades, its effective concentration decreases, leading to a rightward shift in your dose-response curve (weaker IC50). Variability arises when the rate of degradation is not consistent across different experimental runs, which can be caused by minor differences in incubation times, temperature, or buffer preparation.[12]

  • Troubleshooting Workflow:

    G start Inconsistent / Weak Potency Observed check_stability Step 1: Assess Compound Stability Run time-course LC-MS analysis in assay buffer. start->check_stability is_stable Is compound stable for the duration of the assay? check_stability->is_stable stable Problem is likely not hydrolysis. Investigate other variables: - Target protein activity - Assay reagents - Plate reader settings is_stable->stable Yes unstable Hydrolysis is confirmed. Proceed to optimization. is_stable->unstable No optimize_buffer Step 2: Optimize Buffer Conditions - Lower pH (6.5-7.2) - Switch to non-nucleophilic buffer (HEPES, PBS) - Prepare solutions fresh unstable->optimize_buffer optimize_protocol Step 3: Modify Experimental Protocol - Minimize pre-incubation times - Run assays at lower temp (RT or 4°C) - Prepare compound dilutions immediately before use optimize_buffer->optimize_protocol retest Re-evaluate Potency with Optimized Conditions optimize_protocol->retest

    Caption: Troubleshooting workflow for loss of inhibitor potency.

Problem: My intact protein mass spectrometry analysis fails to show the expected covalent adduct.
  • Core Question: Why can't I detect the covalent modification of my target protein?

  • Scientific Rationale: Covalent target engagement relies on the Michael addition reaction between the cysteine thiol and the acrylamide's double bond.[2] If the warhead has been hydrolyzed to a β-hydroxy derivative, it is no longer an electrophile and cannot react with the protein. Therefore, the absence of a mass shift in your protein's mass spectrum (expected shift = molecular weight of your inhibitor) strongly suggests that the inhibitor was already inactive before or during the incubation with the protein.

  • Diagnostic Steps:

    • Pre-Assay Compound QC: Before incubating with your protein, run an LC-MS analysis on the exact same inhibitor solution you are using for the assay. This will confirm if the compound is already degraded in your stock solvent or upon dilution into the assay buffer.

    • Evaluate Reaction Kinetics: The rate of covalent bond formation (k_inact) can be slow.[13] Ensure your incubation time is sufficient for the reaction to proceed. Run a time-course experiment (e.g., 15 min, 1 hr, 4 hr) to see if the adduct peak appears over time.

    • Check for Reversibility (for certain acrylamides): While most acrylamides form irreversible bonds, highly substituted variants like cyanoacrylamides can be reversible.[1][14] If you are using such a scaffold, the adduct may dissociate during sample preparation. Specialized assays are needed to validate reversible binding.[14]

Best Practices and Experimental Protocols

The Chemistry of Stability: Desired Reaction vs. Undesired Hydrolysis

The central challenge is to favor the reaction with the target cysteine over the off-target reaction with water.

Caption: Competing reaction pathways for an acrylamide warhead.

Table 1: Recommended Buffer Conditions for Acrylamide Warhead Stability
ParameterRecommendationRationale
pH Range 6.5 - 7.4 Minimizes base-catalyzed hydrolysis while maintaining physiological relevance. Lowering pH slows the degradation of acrylamides.[8][9]
Buffer System Phosphate (PBS), HEPES, MES These are non-nucleophilic buffers that will not directly react with the acrylamide warhead.
Buffers to Avoid Tris, Glycine, Citrate Buffers with primary or secondary amines can act as competing nucleophiles. Citrate can sometimes chelate metals that may affect protein stability.
Additives Use with caution Avoid strong nucleophiles like DTT or TCEP unless required for protein integrity, as they will rapidly react with the warhead. If needed, add them immediately before measurement.
Temperature Work on ice or at RT Perform dilutions and short incubations on ice. For longer incubations, use the lowest temperature compatible with your assay (e.g., Room Temperature instead of 37°C).[[“]][15]
Protocol 1: General Handling and Storage of Acrylamide-Based Compounds
  • Solid Compound Storage: Store solid (powder) forms of your inhibitor at -20°C or -80°C in a desiccated environment to prevent moisture contamination.

  • Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10-50 mM) in an anhydrous, aprotic solvent like DMSO or DMF. Store these stocks at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solution Preparation: Always prepare aqueous working solutions fresh on the day of the experiment. Do not store compounds in aqueous buffers for extended periods (i.e., overnight).

  • Final Dilutions: Prepare the final dilutions in the assay plate immediately before adding the target protein or cells. Minimize the time the compound spends in the final aqueous buffer before the start of the reaction.

Protocol 2: Step-by-Step Guide to Assess Compound Stability via LC-MS
  • Objective: To quantify the rate of hydrolysis of an acrylamide inhibitor in a specific aqueous buffer.

  • Materials:

    • Your acrylamide-based inhibitor.

    • The exact aqueous buffer used in your biological assay.

    • LC-MS system with a C18 column.

  • Methodology:

    • Prepare a solution of your inhibitor in the chosen assay buffer at the final assay concentration (e.g., 10 µM).

    • Immediately inject a sample into the LC-MS. This is your Time = 0 reference point.

    • Incubate the remaining solution at the temperature of your biological assay (e.g., Room Temperature or 37°C).

    • At subsequent time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), inject an aliquot of the solution into the LC-MS.

    • For each time point, integrate the peak area of the parent compound (Mass = M) and the hydrolyzed product (Mass = M+18).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point: (% Remaining) = [Area(parent, tx) / (Area(parent, tx) + Area(hydrolyzed, tx))] * 100.

    • Plot the % Remaining versus time to determine the compound's half-life (t₁/₂) in that specific buffer condition. This data is crucial for interpreting your biological results and optimizing your assay window.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Duke OESO Guidelines for Safe Use of Acrylamide. Duke University Occupational and Environmental Safety Office. [Link]

  • Recent advances in the design of small molecular drugs with acrylamides covalent warheads. PubMed. [Link]

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]

  • Recent advances in the development of covalent inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • A Review on Renaissance of Targeted Covalent Inhibitors. ResearchGate. [Link]

  • ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. National Center for Biotechnology Information (NCBI). [Link]

  • Standard Operating Procedure for Acrylamide. University of Houston. [Link]

  • AQUEOUS ACRYLAMIDE Safe Handling Guide. SNF. [Link]

  • A new ultra violet-visible spectrophotometric method for quantitative determination of acrylamide via hydrolysis process. ResearchGate. [Link]

  • Standard Operating Procedures: Acrylamide. Florida Atlantic University. [Link]

  • Three potential analytical methods to make invisible polyacrylamide visible in the aquatic environment. KWR Water Research Institute. [Link]

  • Analytical techniques and challenges for acrylamide testing. Biotage. [Link]

  • Detection and Quantitation of Acrylamide in Foods. U.S. Food and Drug Administration (FDA). [Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]

  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv. [Link]

  • What are the factors influencing acrylamide formation in heated food products?. Consensus. [Link]

  • What is the role of temperature and pH in controlling the Maillard reaction and acrylamide formation in food products?. Consensus. [Link]

  • Structure–activity relationships of hydrophobic alkyl acrylamides as tissue transglutaminase inhibitors. National Center for Biotechnology Information (PMC). [Link]

  • Factors that influence the acrylamide content of heated foods. PubMed. [Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]

  • Investigations of factors that influence the acrylamide content of heated foodstuffs. PubMed. [Link]

  • Advanced approaches of developing targeted covalent drugs. National Center for Biotechnology Information (PMC). [Link]

  • Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. American Chemical Society. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

  • Covalent Inhibition of Kinases. The Royal Society of Chemistry. [Link]

  • Acrylamide in food products: Identification, formation and analytical methodology. DiVA-portal.org. [Link]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences (PNAS). [Link]

Sources

Optimization

Technical Support Center: Stability of Acryloyl Piperazine in Cell Culture Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acryloyl piperazine. This guide is designed to provide in-depth technical insights and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acryloyl piperazine. This guide is designed to provide in-depth technical insights and troubleshooting advice to address common challenges encountered during in-vitro experiments involving this compound. Our goal is to equip you with the knowledge to ensure the stability and integrity of acryloyl piperazine in your cell culture media, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm seeing lower than expected efficacy of my acryloyl piperazine-containing compound in my cell-based assay. Could this be a stability issue?

A1: Yes, inconsistent or lower-than-expected efficacy is a primary indicator of compound instability in cell culture media. Acryloyl piperazine, due to its chemical structure, is susceptible to degradation in the aqueous and complex environment of cell culture media. The primary routes of degradation are the reaction of the acryloyl group with nucleophiles present in the media and, to a lesser extent, the degradation of the piperazine ring itself. It is crucial to characterize the stability of your test agent in the specific media you are using to validate your assay results[1].

Q2: What are the main components in my cell culture media that can react with acryloyl piperazine?

A2: The acryloyl group of acryloyl piperazine is a Michael acceptor, making it susceptible to nucleophilic addition reactions. Key components in standard cell culture media that can act as nucleophiles include:

  • Amino Acids: Free amino acids with nucleophilic side chains, such as cysteine (thiol group) and lysine (primary amine), can react with the acryloyl group.

  • Glutathione: Often added to cell culture media as an antioxidant, glutathione contains a highly reactive thiol group that can readily undergo a Michael addition with acryloyl piperazine.

  • Serum Proteins: If you are using a serum-containing medium (e.g., Fetal Bovine Serum - FBS), the numerous proteins with nucleophilic amino acid residues on their surfaces can also react with your compound.

Q3: How does the pH of the cell culture medium affect the stability of acryloyl piperazine?

A3: The pH of your cell culture medium, typically maintained between 7.2 and 7.4, can significantly influence the stability of acryloyl piperazine. The reactivity of nucleophiles is pH-dependent. For instance, the thiol group of cysteine and the primary amine of lysine are more nucleophilic at physiological pH. Furthermore, the stability of the piperazine ring itself can be pH-dependent[2][3]. Studies on piperazine derivatives have shown that their stability can be highly pH-sensitive[3][4]. Therefore, maintaining a stable physiological pH is critical for consistent results.

Q4: Can temperature fluctuations during my experiment impact the stability of acryloyl piperazine?

A4: Absolutely. Chemical reactions, including degradation pathways, are generally accelerated at higher temperatures. While cell culture incubators maintain a constant temperature (typically 37°C), it's important to consider the entire experimental workflow. Prolonged exposure to room temperature or temperature spikes can increase the rate of degradation[5][6]. For instance, thermal degradation of piperazine has been shown to be first-order with respect to temperature[6].

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable troubleshooting steps.

Issue 1: High Variability Between Experimental Replicates
  • Potential Cause: Inconsistent degradation of acryloyl piperazine across different wells or plates.

  • Troubleshooting Steps:

    • Standardize Preparation Time: Prepare your working solutions of acryloyl piperazine immediately before adding them to the cell culture plates. Minimize the time the compound spends in the media before the experiment begins.

    • Ensure Uniform Mixing: Gently but thoroughly mix the plate after adding the compound to ensure a homogenous concentration in each well.

    • Control for Edge Effects: Be mindful of potential temperature and evaporation gradients across the plate ("edge effects"), which can affect reaction rates. Consider not using the outer wells for critical experiments.

Issue 2: Complete Loss of Compound Activity Over Time
  • Potential Cause: Rapid degradation of acryloyl piperazine in the cell culture medium.

  • Troubleshooting Steps:

    • Perform a Stability Study: Conduct a time-course experiment to determine the half-life of your compound in your specific cell culture medium (see Experimental Protocols section).

    • Consider a Serum-Free Medium: If you are using a serum-containing medium, switch to a serum-free formulation to reduce the concentration of reactive proteins.

    • Replenish the Compound: If the compound is found to be unstable, you may need to replenish the media with a fresh compound at regular intervals during your experiment.

Issue 3: Unexpected Cellular Toxicity
  • Potential Cause: Formation of toxic degradation products. The degradation of piperazine can lead to various byproducts, some of which could be cytotoxic[5][6][7].

  • Troubleshooting Steps:

    • Analyze for Degradants: Use analytical techniques like LC-MS/MS to identify and quantify potential degradation products in your cell culture medium over time[8][9][10][11].

    • Test Degradant Toxicity: If degradation products are identified, test their individual toxicity on your cell line to determine if they are contributing to the observed cytotoxicity.

Experimental Protocols

Protocol 1: Assessing the Stability of Acryloyl Piperazine in Cell Culture Media

This protocol provides a framework for determining the stability of your acryloyl piperazine compound in your specific cell culture medium.

Materials:

  • Acryloyl piperazine compound of interest

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)[9][12]

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of your acryloyl piperazine compound in a suitable solvent (e.g., DMSO).

  • Prepare Working Solutions: Spike the cell culture medium with your compound to the final desired concentration. Prepare enough volume for all time points.

  • Time Points: Aliquot the spiked media into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours)[1].

  • Incubation: Place the samples in a 37°C incubator.

  • Sample Collection: At each time point, remove an aliquot and immediately store it at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, analyze the samples using a validated analytical method (e.g., LC-MS/MS) to quantify the remaining concentration of the parent compound[8][11]. A stable isotope-labeled internal standard is recommended for accurate quantification[9].

  • Data Analysis: Plot the concentration of acryloyl piperazine versus time to determine its degradation kinetics and half-life in the medium.

Visualizing Degradation Pathways and Troubleshooting

Potential Reaction of Acryloyl Piperazine in Cell Culture Media

The following diagram illustrates the primary suspected degradation pathway for acryloyl piperazine in cell culture media via Michael addition with a nucleophilic component, such as the thiol group of cysteine or glutathione.

Acryloyl_Piperazine Acryloyl Piperazine Adduct Piperazine-Nucleophile Adduct Acryloyl_Piperazine->Adduct Michael Addition Nucleophile Nucleophile (e.g., Cysteine, Glutathione) Nucleophile->Adduct Reacts with

Caption: Michael addition reaction of acryloyl piperazine with a nucleophile.

Troubleshooting Workflow for Stability Issues

This workflow provides a logical approach to diagnosing and resolving stability-related problems with acryloyl piperazine.

Start Inconsistent or Low Efficacy Observed Check_Stability Is Compound Stability Suspected? Start->Check_Stability Perform_Stability_Study Protocol 1: Perform Stability Study in Media Check_Stability->Perform_Stability_Study Yes Investigate_Other Investigate Other Experimental Factors (e.g., Cell Health, Assay Protocol) Check_Stability->Investigate_Other No Stable Compound is Stable Perform_Stability_Study->Stable Unstable Compound is Unstable Perform_Stability_Study->Unstable Modify_Protocol Modify Experimental Protocol Unstable->Modify_Protocol Replenish Replenish Compound During Experiment Modify_Protocol->Replenish Change_Media Consider Serum-Free Media Modify_Protocol->Change_Media Analyze_Degradants Analyze for Degradation Products Modify_Protocol->Analyze_Degradants

Caption: Troubleshooting workflow for acryloyl piperazine stability.

Quantitative Data Summary

Cell Culture MediumSerum PresenceHalf-life (t½) at 37°C (hours)Key Degradation Products Identified
DMEM/F-1210% FBSYour Data Heree.g., Cysteine-adduct
DMEM/F-12Serum-FreeYour Data Heree.g., Glutathione-adduct
RPMI-164010% FBSYour Data HereYour Data Here
RPMI-1640Serum-FreeYour Data HereYour Data Here

References

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process.
  • Layer-by-layer assembly of poly (N-acryloyl-N'-propylpiperazine) and poly (acrylic acid): Effect of pH and temperature.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • 1,4-Bis(acryloyl)piperazine BioXtra, electrophoresis, = 99.0 TLC 6342-17-2.Sigma-Aldrich.
  • High-Throughput Quantification of Piperazin-2-one in Biological Matrices using a Valid
  • Analytical Methods.RSC Publishing.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
  • The Impact of Nε-Acryloyllysine Piperazides on the Conformational Dynamics of Transglutaminase 2.PMC.
  • How to know the stability of drugs and reagents in the cell culture media?
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
  • Optimizing the stability and solubility of cell culture media ingredients.Evonik Industries.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.Benchchem.
  • Poly(N-acryl amino acids): a new class of biologically active polyanions.PubMed.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples.Open Research Library.
  • Stability of Synthetic Piperazines in Human Whole Blood.PubMed.
  • Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.RSC Publishing.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • 1,4-Bis(acryloyl)piperazine | CAS 6342-17-2.SCBT.
  • 1,4-Bis(acryloyl)piperazine BioXtra, electrophoresis, = 99.0 TLC 6342-17-2.Sigma-Aldrich.
  • 1,4-Bis(acryloyl)piperazine | 6342-17-2.TCI EUROPE N.V..
  • 1,4-Diacryloylpiperazine.
  • How long after the expiration date I can use DMEM-F12 medium?
  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.MDPI.
  • Precise synthesis of poly(: N -acryloyl amino acid)

Sources

Reference Data & Comparative Studies

Validation

GSH stability assay for 1-(Piperazin-1-yl)prop-2-en-1-one

This guide evaluates the glutathione (GSH) stability profile of 1-(Piperazin-1-yl)prop-2-en-1-one (commonly referred to as 1-Acryloylpiperazine ). This compound represents a quintessential "tertiary acrylamide" warhead,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the glutathione (GSH) stability profile of 1-(Piperazin-1-yl)prop-2-en-1-one (commonly referred to as 1-Acryloylpiperazine ). This compound represents a quintessential "tertiary acrylamide" warhead, widely employed in Targeted Covalent Inhibitors (TCIs) such as Sotorasib (KRAS G12C) and various kinase inhibitors.

Technical Comparison & Application Guide

Executive Summary: The "Goldilocks" Warhead

In the design of covalent drugs, 1-(Piperazin-1-yl)prop-2-en-1-one occupies a critical "sweet spot" of electrophilicity. Unlike highly reactive chloroacetamides (prone to hepatotoxicity) or sluggish methacrylamides (poor target engagement), this tertiary acrylamide scaffold offers a balanced reactivity profile.

This guide details the industry-standard LC-MS/MS assay to quantify its electrophilic stability (


) against Glutathione, the cell's primary cytosolic nucleophile.
Quick Comparison: Electrophilic Reactivity Landscape
Warhead ClassRepresentative StructureReactivity (

)
Metabolic StabilityToxicity Risk
Chloroacetamides

HighLowHigh (Non-specific alkylation)
Vinyl Sulfones

HighModerateModerate
N-Aryl Acrylamides

Mod-HighModerateModerate
1-Acryloylpiperazine (Product Focus) Moderate High Low (Tunable Selectivity)
Methacrylamides

Very LowVery HighLow (Poor Potency)

Mechanistic Foundation

The assay measures the rate of Michael addition between the thiolate anion of GSH and the


-carbon of the acrylamide.
Reaction Pathway (Graphviz Diagram)

The following diagram illustrates the nucleophilic attack mechanism and the resulting thioether adduct.

MichaelAddition Compound 1-Acryloylpiperazine (Electrophile) TS Transition State (Enolate Intermediate) Compound->TS + GS- (pH 7.4) GSH Glutathione (GS-) (Nucleophile) GSH->TS Adduct Stable Thioether Adduct (Covalent Complex) TS->Adduct Protonation

Figure 1: Mechanism of Michael addition between 1-Acryloylpiperazine and Glutathione.

Comparative Performance Analysis

Why Choose 1-Acryloylpiperazine?

When compared to alternatives, this scaffold demonstrates superior physicochemical properties for drug development:

  • Vs. Chloroacetamides:

    • Performance: Chloroacetamides react via

      
       substitution and are often 10-100x more reactive than acrylamides. While potent, they rapidly deplete cellular GSH, leading to oxidative stress.
      
    • Data: Chloroacetamides often show

      
       min in GSH assays. 1-Acryloylpiperazine typically exhibits 
      
      
      
      in the range of 1–4 hours , allowing sufficient systemic circulation time to reach the target tissue.
  • Vs. Secondary N-Aryl Acrylamides (e.g., Ibrutinib fragments):

    • Performance: Secondary acrylamides can form an intramolecular H-bond that activates the carbonyl, increasing electrophilicity.

    • Advantage:[1][2] The tertiary amide in 1-acryloylpiperazine lacks this H-bond donor, resulting in slightly attenuated reactivity. This reduces "off-target" modification of bystander cysteines, improving the safety margin.

  • Vs. Methacrylamides:

    • Performance: Adding a methyl group to the

      
      -carbon (methacrylamide) sterically hinders the Michael addition.
      
    • Data: Methacrylamides often show

      
       hours. While safe, they rarely achieve the 
      
      
      
      required for effective covalent inhibition unless the non-covalent affinity (
      
      
      ) is extremely high.

Detailed Experimental Protocol

Objective: Determine the pseudo-first-order half-life (


) of 1-(Piperazin-1-yl)prop-2-en-1-one in the presence of excess glutathione.
Assay Workflow (Graphviz Diagram)

AssayWorkflow Prep Preparation Compound (1-10 µM) GSH (5-10 mM) Buffer: PBS pH 7.4 Incubation Incubation 37°C in Water Bath Prep->Incubation Sampling Time Point Sampling (0, 5, 15, 30, 60, 120, 240 min) Incubation->Sampling At intervals Quench Quench Add Acetonitrile + Formic Acid (Precipitates proteins/stops reaction) Sampling->Quench Analysis LC-MS/MS Analysis Monitor Parent Ion [M+H]+ Quench->Analysis Calc Data Processing Plot ln(Area) vs Time Calculate k_obs and t_1/2 Analysis->Calc

Figure 2: Step-by-step workflow for the LC-MS/MS GSH stability assay.

Step-by-Step Methodology
1. Reagent Preparation
  • Test Compound: Prepare a 10 mM stock of 1-(Piperazin-1-yl)prop-2-en-1-one in DMSO.

  • GSH Stock: Prepare a fresh 100 mM reduced L-Glutathione solution in PBS (pH 7.4). Note: GSH oxidizes rapidly; prepare immediately before use.

  • Internal Standard (IS): Warfarin or Tolbutamide (1 µM in Acetonitrile).

2. Reaction Setup
  • Reaction Mix: Dilute the test compound to 10 µM and GSH to 5 mM (500-fold excess) in PBS (pH 7.4).

    • Why 500-fold excess? This ensures pseudo-first-order kinetics, where

      
       remains effectively constant throughout the reaction.
      
  • Control: Incubate 10 µM compound in PBS without GSH to assess hydrolytic stability.

3. Incubation & Sampling
  • Incubate at 37°C .

  • Withdraw aliquots (e.g., 50 µL) at

    
     minutes.
    
4. Quenching
  • Add aliquots to a stop solution (e.g., 200 µL Acetonitrile containing 0.1% Formic Acid + Internal Standard).

  • Centrifuge at 4000 rpm for 10 min (if using protein-containing matrix, though PBS is clean).

5. LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: MRM (Multiple Reaction Monitoring) mode. Monitor the transition of the parent ion (

    
    ).
    
    • Validation Check: Also monitor for the appearance of the GSH adduct (

      
      ).
      

Data Analysis & Interpretation

Calculation

Since GSH is in large excess, the reaction follows pseudo-first-order kinetics:



  • Plot natural log of the peak area ratio (Compound/Internal Standard) vs. time (minutes).

  • Determine the slope of the line (

    
    ).
    
  • Calculate Half-life:

    
    
    
  • Calculate Intrinsic Reactivity (

    
    ):
    
    
    
    
Benchmarking Results
Measured

Interpretation for Drug Discovery
< 15 min Too Reactive. High risk of off-target toxicity and rapid clearance. Likely an indiscriminate alkylator.
30 - 120 min High Potency. Acceptable for acute indications, but requires high selectivity for the protein target (

).
2 - 24 hours Ideal (Gold Standard). The warhead is stable enough to circulate but reactive enough to modify the target cysteine when positioned by the scaffold.
> 24 hours Low Reactivity. Requires extremely high binding affinity (

) to drive the reaction.

Expected Result for 1-Acryloylpiperazine: Typically, unsubstituted acryloyl piperazines in this assay yield a


 between 1 to 4 hours  (at 5 mM GSH, pH 7.4), confirming its suitability as a balanced warhead.

References

  • Domainex. GSH Reactivity Assay Protocol.[1] Retrieved from

  • X-Chem. Refining covalent warhead reactivity: A new look at GSH reactivity assays. Retrieved from

  • Kalgutkar, A. S., et al. (2015). Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides. Journal of Medicinal Chemistry.[3] Retrieved from

  • Schwartz, P. A., et al. (2014).[4] Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency. PNAS.[4] Retrieved from

  • PubChem. 1-(Piperazin-1-yl)prop-2-en-1-one Compound Summary. Retrieved from

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Safety & Regulatory Compliance

Safety

1-(Piperazin-1-yl)prop-2-en-1-one proper disposal procedures

Executive Summary & Immediate Safety Profile 1-(Piperazin-1-yl)prop-2-en-1-one (CAS: 6379-19-7), often referred to as 1-Acryloylpiperazine , is a pharmaceutical intermediate characterized by an acrylamide moiety attached...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile

1-(Piperazin-1-yl)prop-2-en-1-one (CAS: 6379-19-7), often referred to as 1-Acryloylpiperazine , is a pharmaceutical intermediate characterized by an acrylamide moiety attached to a piperazine ring.[1][2]

The Disposal Directive: This compound must never be disposed of down the drain. Due to its acrylamide functionality, it acts as a Michael acceptor, posing significant risks of skin sensitization and potential genomic mutagenicity. The only acceptable disposal method is high-temperature incineration via a licensed hazardous waste contractor.[2]

Emergency Safety Snapshot:

  • GHS Signal Word: DANGER

  • Key Hazards: H317 (Skin Sensitization), H318 (Serious Eye Damage), H302 (Harmful if swallowed).[3]

  • Reactivity Alert: Contains a reactive double bond.[1][2] While commercial forms are often stabilized, bulk waste mixtures can polymerize exothermically if exposed to free radical initiators (peroxides, UV light).

Scientific Rationale: The "Why" Behind the Protocol

To ensure compliance and safety, researchers must understand the chemical behavior driving these disposal requirements.[2]

The Michael Acceptor Risk

The structure of 1-Acryloylpiperazine contains an


-unsaturated carbonyl (the acrylamide group).[1] This electrophilic site is highly reactive toward nucleophiles, particularly thiol groups (-SH) found in biological proteins (e.g., cysteine residues).[1]
  • Biological Implication: This reactivity is the mechanism behind its skin sensitization (haptenization of skin proteins) and potential cytotoxicity.[2]

  • Disposal Implication: Waste streams must be segregated from strong nucleophiles or oxidizers to prevent uncontrolled reactions in the waste drum.[1][2]

Polymerization Potential

Unlike inert organic solvents, acrylamide derivatives can undergo radical polymerization.[1][2]

  • The Hazard: If 1-Acryloylpiperazine waste is mixed with initiators (e.g., trace peroxides in old ethers, AIBN), it can polymerize. This reaction is exothermic.[2] In a closed waste container, this heat accumulation can lead to pressure buildup or rupture.[2]

  • The Control: Waste containers must be stored away from direct light and heat.[1][2][4][5] Do not mix with polymerization initiators.[2]

Physicochemical Data for Disposal Planning

PropertyValue / CharacteristicDisposal Implication
Physical State Solid (low melting point) or viscous liquidSolids require double-bagging; liquids require chemically resistant drums (HDPE/PP).[1][2]
Water Solubility Miscible / HighHigh Risk: Easily migrates in water systems.[1][2] Strict prohibition on sink disposal.[1][2]
Flash Point >110°C (Estimated)Classified as "Combustible" rather than "Flammable" (unless in solvent).[1][2]
Reactivity Photoreactive (Acrylate)Store waste containers in the dark or use amber vessels.[1][2]
Compatibility Incompatible with strong oxidizers, acidsSegregate from Nitric Acid, Peroxides, and strong bases.

Detailed Disposal Protocols

Workflow Visualization: Waste Stream Segregation

DisposalWorkflow Start Waste Generation: 1-(Piperazin-1-yl)prop-2-en-1-one StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure substance, contaminated gloves/wipes) StateCheck->Solid Solid/Debris Liquid Liquid Waste (Mother liquors, reaction mixtures) StateCheck->Liquid Solution Bagging Double Bag in Heavy Duty Polyethylene Solid->Bagging SolventCheck Check Solvent Compatibility Liquid->SolventCheck Labeling Label: 'Toxic', 'Sensitizer' List: 1-Acryloylpiperazine Bagging->Labeling Halogen Halogenated Solvent? SolventCheck->Halogen StreamA Stream A: Halogenated Organic Waste (High Temp Incineration) Halogen->StreamA Yes (e.g., DCM, Chloroform) StreamB Stream B: Non-Halogenated Organic Waste (High Temp Incineration) Halogen->StreamB No (e.g., MeOH, DMSO) StreamA->Labeling StreamB->Labeling

Caption: Decision matrix for segregating 1-Acryloylpiperazine waste streams to ensure compatibility with incineration protocols.

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable to: Expired chemicals, weighing boats, contaminated gloves, and paper towels.

  • Containment: Collect waste in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a rigid wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 1-(Piperazin-1-yl)prop-2-en-1-one.[1][2]

    • Hazard Checkbox: Toxic, Irritant/Sensitizer.[1][2]

  • Storage: Store in a satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, HPLC waste, and dissolved reagents.

  • Segregation: Determine the primary solvent.[1][2]

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.[2]

    • If dissolved in Methanol, DMSO, or Ethyl Acetate : Use the Non-Halogenated waste stream.

  • Inhibition (Critical Step): If the waste solution is highly concentrated (>10%) or expected to sit for weeks, add a radical inhibitor (e.g., MEHQ at 100 ppm) to prevent polymerization inside the drum.

  • Container Choice: Use HDPE (High-Density Polyethylene) or glass carboys.[1][2] Avoid metal containers if the solution is acidic.[2]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1][2]

Protocol C: Empty Container Management (RCRA Empty)

Applicable to: Original vendor bottles.[1]

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., methanol or acetone).[2]

  • Rinsate Disposal: Pour all three rinses into the appropriate Liquid Waste container (Protocol B). Do not pour rinsate down the sink.[2]

  • Defacing: Cross out the original label and mark "EMPTY."[1][2]

  • Disposal: Discard the clean bottle in standard glass trash or recycle according to local facility rules.

Spill Response & Decontamination

If a spill occurs, mechanical removal is preferred over chemical neutralization to minimize hazardous byproduct generation.[2]

  • PPE: Double nitrile gloves, lab coat, and safety goggles.[2] Respiratory protection (N95 or P100) is recommended for powders.[2]

  • Containment: Surround the spill with absorbent pads.[1][2]

  • Deactivation (Surface Cleaning):

    • While bulk waste should be incinerated, trace surface contamination can be deactivated using the Michael Addition Strategy .[2]

    • Solution: Prepare a 10% aqueous solution of Sodium Carbonate (

      
      ) mixed with a thiol source (if available) or simply use a dilute bleach solution (1:10).[1][2]
      
    • Note: Bleach oxidizes the alkene; Base catalyzes hydrolysis.[1][2]

  • Cleanup: Wipe the area with the deactivation solution, then rinse with water.[2] Dispose of all wipes as Solid Waste (Protocol A) .[2]

Regulatory Framework

  • USA (RCRA): While 1-(Piperazin-1-yl)prop-2-en-1-one is not explicitly listed on the P-list or U-list, it must be characterized by the generator.[1][2] Due to its toxicity and sensitization potential, it is regulated as a characteristic hazardous waste if it exhibits toxicity or if mixed with ignitable solvents (D001).[2]

  • EU (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586566, 1-(1-Piperazinyl)-2-propen-1-one.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1]

  • Pasut, G., & Veronese, F. M. (2007). Polymer–drug conjugation, recent achievements and general strategies.[2] (Context on acrylamide reactivity in drug linkers). Progress in Polymer Science. Retrieved from [Link][1]

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